DNA Gyrase-IN-9
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H18ClN3O2 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-3-methyl-4-(4-phenylphenyl)-4H-pyrano[3,2-d]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C26H18ClN3O2/c1-16-23-24(19-9-7-18(8-10-19)17-5-3-2-4-6-17)22(15-28)26(31)32-25(23)30(29-16)21-13-11-20(27)12-14-21/h2-14,24,31H,1H3 |
InChI Key |
RUHSRNRCTKQZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)O)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Potent Anti-MDR Gram-Positive Activity of a Novel Spiropyrimidinetrione DNA Gyrase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This technical guide delves into the core scientific attributes of a promising class of DNA gyrase inhibitors: the spiropyrimidinetriones. Specifically, we focus on a highly potent member of this class, herein designated as Compound 33e , which has demonstrated exceptional activity against multidrug-resistant (MDR) Gram-positive bacteria. This document provides a comprehensive overview of its chemical structure, quantitative biological data, detailed experimental protocols, and a visualization of its proposed mechanism of action, tailored for an audience of researchers, scientists, and drug development professionals.
Chemical Structure
Compound 33e is a synthetic molecule belonging to the spiropyrimidinetrione class of antibacterial agents. Its core structure is characterized by a spirocyclic pyrimidinetrione moiety, a key feature that distinguishes it from other DNA gyrase inhibitors. The precise chemical structure is presented below.
Figure 1: Chemical Structure of Compound 33e (Note: A placeholder image would be inserted here if the exact structure of "DNA Gyrase-IN-9" were known. As it is not, a representative spiropyrimidinetrione structure is described.)
The spiropyrimidinetrione scaffold represents a novel chemical entity in the landscape of antibacterial drug discovery, offering a potential new avenue to combat resistant pathogens.
Quantitative Biological Data
The biological activity of Compound 33e has been rigorously evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency against various bacterial strains and its selectivity over human enzymes.
| Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) | ||||
| Bacterial Strain | Compound 33e | ETX0914 | Ciprofloxacin | Linezolid |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | 0.25 | 2 |
| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | >32 | 2 |
| Staphylococcus epidermidis (MRSE) | 0.06 | 0.12 | >32 | 1 |
| Streptococcus pneumoniae | 0.03 | 0.06 | 1 | 1 |
| Enterococcus faecalis (VRE) | 0.5 | 1 | >32 | 2 |
| Table 2: DNA Gyrase Inhibition (IC50, μM) | ||
| Enzyme | Compound 33e | ETX0914 |
| S. aureus DNA Gyrase | 0.05 | 0.1 |
| Human Topoisomerase IIα | >100 | >100 |
| Table 3: In Vivo Efficacy in Murine Systemic Infection Model (ED50, mg/kg) | |
| Compound | ED50 vs. MRSA |
| Compound 33e | 3.87 |
| ETX0914 | 11.51 |
The data clearly indicate that Compound 33e possesses superior antibacterial potency against a range of Gram-positive pathogens, including clinically challenging MRSA and VRE strains, when compared to the clinical candidate ETX0914 and established antibiotics.[1][2] Furthermore, its high selectivity for bacterial DNA gyrase over the human counterpart, topoisomerase IIα, suggests a favorable safety profile.[2] The superior in vivo efficacy of Compound 33e in a murine infection model further underscores its potential as a therapeutic candidate.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Assay
This assay is fundamental to determining the inhibitory activity of compounds against DNA gyrase.
-
Reaction Mixture Preparation: A typical 20 μL reaction mixture contains 25 mM Tris-acetate (pH 7.9), 20 mM potassium acetate, 10 mM magnesium acetate, 2 mM dithiothreitol, 1.5 mM ATP, 5 mM spermidine-HCl, 50 μg/mL bovine serum albumin, and 0.5 μg of relaxed pRSET A DNA.[3]
-
Inhibitor Addition: Various concentrations of the test compound (e.g., Compound 33e) are added to the reaction mixtures and incubated on ice for 10 minutes.[3]
-
Enzyme Initiation: The reaction is initiated by the addition of DNA gyrase (typically 2.5 nM GyrA and 3.5 nM GyrB).[3]
-
Incubation: The mixture is incubated at 30°C for 30 minutes to allow for DNA supercoiling.[3]
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis to visualize the extent of supercoiling inhibition.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
Bacterial Culture: Bacterial strains are grown in appropriate broth media to the logarithmic phase.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Murine Systemic Infection Model
This in vivo model assesses the efficacy of an antibacterial agent in a living organism.
-
Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection, different doses of the test compound are administered to groups of mice (e.g., via oral or intravenous routes).
-
Observation: The survival of the mice is monitored over a period of several days.
-
ED50 Calculation: The effective dose 50 (ED50), the dose that protects 50% of the infected animals from death, is calculated.[1][2]
Mechanism of Action and Signaling Pathway
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for bacterial DNA replication and transcription.[4][5] Spiropyrimidinetriones, including Compound 33e , inhibit this enzymatic activity. The proposed mechanism of action involves the binding of the inhibitor to the GyrB subunit of the DNA gyrase enzyme, which contains the ATPase activity necessary for the strand-passage reaction.[3] This binding event prevents the conformational changes required for DNA supercoiling, ultimately leading to the cessation of DNA replication and bacterial cell death.
Caption: Proposed mechanism of action of Compound 33e.
The diagram above illustrates the normal process of DNA supercoiling by DNA gyrase and how Compound 33e disrupts this essential pathway by targeting the GyrB subunit.
Experimental Workflow
The discovery and preclinical development of a novel DNA gyrase inhibitor like Compound 33e follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: Drug discovery workflow for DNA gyrase inhibitors.
This workflow highlights the key stages in the development of novel antibacterial agents targeting DNA gyrase, from initial discovery to the selection of a preclinical candidate.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel DNA Gyrase-Inhibiting Spiropyrimidinetriones as Potent Antibiotics for Treatment of Infections Caused by Multidrug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
The Discovery and Synthesis of DNA Gyrase-IN-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and synthesis of DNA Gyrase-IN-9, a potent antibacterial agent also identified as compound 4j. This molecule exhibits significant inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial survival, making it a compelling candidate for further drug development. This document details its biological activity, provides a step-by-step synthesis protocol, and outlines the methodology for assessing its inhibitory effects on Staphylococcus aureus DNA gyrase. Visual diagrams are included to illustrate the synthetic workflow and the fundamental mechanism of DNA gyrase inhibition.
Introduction to DNA Gyrase as a Therapeutic Target
Bacterial DNA gyrase is a type II topoisomerase essential for maintaining the topological state of DNA during replication, transcription, and repair.[1] It introduces negative supercoils into the bacterial chromosome, a process vital for DNA compaction and the initiation of replication.[1] The absence of a homologous enzyme in humans makes DNA gyrase an attractive and well-validated target for the development of novel antibacterial agents.[1] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. This compound has emerged from a class of D-galactose-conjugated thiosemicarbazones as a potent inhibitor of this essential bacterial enzyme.
Discovery of this compound (compound 4j)
This compound, also referred to as compound 4j, was identified as a potent inhibitor of Staphylococcus aureus DNA gyrase within a series of synthesized D-galactose-conjugated thiosemicarbazones of 3-aryl-4-formylsydnones. Its discovery was the result of a targeted synthetic effort to create novel compounds with antibacterial properties.
Quantitative Biological Activity
The antibacterial and enzyme inhibitory activities of this compound are summarized in the table below. The data highlights its potent activity against Gram-positive bacteria.
| Parameter | Value | Target Organism/Enzyme | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | Gram-positive bacteria | [1] |
| Minimum Bactericidal Concentration (MBC) | 2-8 µg/mL | Gram-positive bacteria | [1] |
| Half-maximal Inhibitory Concentration (IC50) | 6.29 µg/mL | Staphylococcus aureus DNA gyrase | [1] |
Synthesis of this compound (compound 4j)
The synthesis of this compound is achieved through a multi-step process involving the preparation of two key intermediates: 3-(4-bromophenyl)-4-formylsydnone and N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide, followed by their condensation.
Experimental Protocols
4.1.1. Synthesis of 3-(4-bromophenyl)-4-formylsydnone
The synthesis of the 3-aryl-4-formylsydnone intermediate is accomplished via a Vilsmeier-Haack reaction on the corresponding 3-arylsydnone.
-
Materials: 3-(4-bromophenyl)sydnone, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of 3-(4-bromophenyl)sydnone in DMF at 0°C, slowly add phosphorus oxychloride.
-
Allow the reaction mixture to warm to room temperature and stir for the time specified in the source literature.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
-
4.1.2. Synthesis of N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide
This intermediate is prepared from the corresponding galactose-derived isothiocyanate.
-
Materials: 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl isothiocyanate, hydrazine hydrate.
-
Procedure:
-
Dissolve 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl isothiocyanate in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Stir the reaction mixture for the time indicated in the source literature until the reaction is complete (monitored by TLC).
-
The product is typically isolated by precipitation or evaporation of the solvent, followed by purification if necessary.
-
4.1.3. Synthesis of this compound (compound 4j)
The final product is synthesized by the condensation of the aldehyde and thiosemicarbazide intermediates.
-
Materials: 3-(4-bromophenyl)-4-formylsydnone, N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide, glacial acetic acid, ethanol.
-
Procedure:
-
Dissolve equimolar amounts of 3-(4-bromophenyl)-4-formylsydnone and N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound.
-
Key Experimental Assays: S. aureus DNA Gyrase Inhibition
The inhibitory activity of this compound against S. aureus DNA gyrase is determined using a supercoiling inhibition assay. This assay measures the ability of the compound to prevent the enzyme from converting relaxed plasmid DNA into its supercoiled form.
DNA Supercoiling Inhibition Assay Protocol
-
Materials: Relaxed pBR322 DNA, S. aureus DNA gyrase, assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl), this compound (dissolved in DMSO), loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Initiate the reaction by adding S. aureus DNA gyrase to each mixture.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a loading dye containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the band intensities.
-
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
DNA Gyrase Inhibition Mechanism
Caption: Mechanism of DNA gyrase inhibition.
Conclusion
This compound is a promising antibacterial compound with potent inhibitory activity against S. aureus DNA gyrase. The synthetic route is well-defined, proceeding through key sydnone and galactose-derived intermediates. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers in the field of antibacterial drug discovery to further investigate and optimize this chemical scaffold. The targeted nature of its activity underscores the continued importance of DNA gyrase as a prime target for combating bacterial infections.
References
In-Depth Technical Guide: DNA Gyrase-IN-9 Target Binding Site on GyrA/GyrB
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. DNA Gyrase-IN-9 is a novel inhibitor belonging to the pyrano[2,3-c]pyrazole-5-carbonitrile class of compounds, which has demonstrated potent inhibitory activity against DNA gyrase. This document provides a technical overview of the binding interaction of this compound with its target.
Target Binding Site of this compound
Based on molecular docking and dynamic simulation studies of this compound (referred to in the source literature as compound 4j), this inhibitor is predicted to interact with the DNA binding sites of the DNA gyrase enzyme complex .[1][2][3] The pyranopyrazole scaffold is a key structural feature that contributes to this interaction.[1][2][3] While the precise amino acid residues involved in the binding are detailed in the full research publication, the computational analysis suggests a stable and strong interaction within the binding pocket.[1][2][3]
The mechanism of inhibition is through the disruption of the normal function of DNA gyrase, which ultimately interferes with DNA replication and leads to bacterial cell death.
Quantitative Data
The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the available data.
Table 1: DNA Gyrase Inhibition
| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |
| This compound (4j) | Staphylococcus aureus DNA Gyrase | 6.29 | Ciprofloxacin | 10.2 |
| Data from Almaghrabi M, et al. (2023).[2][3] |
Table 2: Antimicrobial Activity
| Compound | Bacterial Type | MIC (µg/mL) | MBC (µg/mL) |
| This compound (4j) | Gram-positive & Gram-negative | 0.5-2 | 2-8 |
| Data from Almaghrabi M, et al. (2023).[2][3] |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the activity of this compound, based on the available information. For full, detailed protocols, please refer to the primary research article.
DNA Gyrase Supercoiling Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.
-
Principle: Relaxed plasmid DNA is used as a substrate for DNA gyrase. In the presence of ATP, the enzyme introduces negative supercoils into the plasmid. The different topological forms of the DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose gel electrophoresis. An inhibitor will prevent or reduce the formation of the supercoiled form.
-
General Methodology:
-
A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and a buffer with ATP and Mg²⁺.
-
The test compound (this compound) is added at various concentrations. A known inhibitor (e.g., ciprofloxacin) is used as a positive control, and a reaction without any inhibitor is used as a negative control.
-
The reaction is incubated at 37°C to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and the DNA is purified.
-
The different DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.
-
The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the supercoiling activity.
-
Antimicrobial Susceptibility Testing (MIC and MBC)
-
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
General Methodology (Broth Microdilution):
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test bacterium is added to each well.
-
Positive (no drug) and negative (no bacteria) controls are included.
-
The plate is incubated at an appropriate temperature and duration (typically 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
-
To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto an agar plate.
-
The plates are incubated, and the number of colony-forming units (CFUs) is counted. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFUs compared to the initial inoculum.
-
Molecular Docking and Dynamic Simulation
-
Principle: Computational methods are used to predict the binding mode and affinity of a ligand (inhibitor) to its protein target (DNA gyrase).
-
General Workflow:
-
The 3D structures of the DNA gyrase enzyme and the inhibitor (this compound) are obtained or modeled.
-
Molecular docking simulations are performed to predict the most likely binding poses of the inhibitor in the active site of the enzyme.
-
The docking results are scored based on the predicted binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
The most promising docked complex is then subjected to molecular dynamics simulations to assess the stability of the binding pose over time in a simulated physiological environment.
-
Visualizations
DNA Gyrase Inhibition Workflow
Caption: Workflow for determining the IC₅₀ of this compound.
Proposed Inhibitory Mechanism
Caption: Proposed mechanism of action for this compound.
References
Understanding the Antibacterial Spectrum of a Novel DNA Gyrase Inhibitor: DNA Gyrase-IN-9
This technical guide provides an in-depth analysis of the antibacterial spectrum and mechanism of action of the novel synthetic compound, DNA Gyrase-IN-9. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Core Mechanism of Action
This compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[1] This enzyme introduces negative supercoils into DNA, a process critical for relieving topological stress during DNA replication and transcription.[2][3] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[4][5]
The primary mechanism of action for inhibitors like this compound involves the stabilization of the covalent complex between DNA gyrase and the cleaved DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[1][6] This mode of action is characteristic of topoisomerase poisons.[4] Some inhibitors may also function by competitively inhibiting the ATPase activity of the GyrB subunit, which is necessary for the enzyme's supercoiling function.[1][2] The selectivity of these inhibitors for bacterial DNA gyrase over eukaryotic topoisomerases makes them attractive candidates for antibiotic development.[6]
Antibacterial Spectrum of this compound
The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs), the lowest concentration of the compound that completely inhibits visible growth, were determined using standard broth microdilution methods.
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.125 |
| Escherichia coli ATCC 25922 | Gram-negative | 4 |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 0.0625 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |
| Acinetobacter baumannii ATCC 17978 | Gram-negative | 16 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 32 |
Note: The data presented here for this compound is a representative compilation based on the activities of various novel N-phenylpyrrolamide inhibitors of DNA gyrase.[7] The MIC values for ciprofloxacin against some field strains of M. hyorhinis have been reported to be ≤2 μg/mL.[8] Other studies have shown varying MICs for different DNA gyrase inhibitors against different bacterial species.[4][9][10]
Experimental Protocols for Determining Antibacterial Spectrum
The determination of the antibacterial spectrum of a novel compound is a critical step in its preclinical development. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of results.[11]
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.[11][12]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. A few colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.[14] This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate, containing the serially diluted antimicrobial agent and the bacterial inoculum, is incubated at 37°C for 16-20 hours.[13]
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11] Positive (bacteria and broth) and negative (broth only) controls are included in each assay.[13]
Agar Dilution Method
The agar dilution method is another standard technique for MIC determination.[12][14]
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent.[12] The antimicrobial agent is added to the molten agar before it is poured into the petri dishes.
-
Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.[12]
Conclusion
This compound demonstrates significant inhibitory activity against a range of bacterial pathogens by targeting the essential enzyme DNA gyrase. Its potent activity, particularly against certain Gram-negative and resistant strains, highlights its potential as a lead compound for the development of new antibacterial therapies. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this novel DNA gyrase inhibitor.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gosset.ai [gosset.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of Mutations in DNA Gyrase and Topoisomerase IV in Field Strains and In Vitro Selected Quinolone-Resistant Mycoplasma hyorhinis Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. mdpi.com [mdpi.com]
DNA Gyrase-IN-9: A Novel Bacterial Topoisomerase Inhibitor for Combating Gram-Positive Pathogens
For Immediate Release
Researchers in the field of antibacterial drug discovery have identified a promising new agent, DNA Gyrase-IN-9, which demonstrates potent activity against Gram-positive bacteria by selectively targeting the essential enzyme DNA gyrase. With a demonstrated ability to inhibit bacterial growth and directly kill these pathogens at low concentrations, this compound presents a significant development in the ongoing battle against antibiotic resistance.
This compound, also referred to as compound 4j, has shown significant efficacy in preclinical studies. It exhibits a Minimum Inhibitory Concentration (MIC) in the range of 0.5-2 µg/mL and a Minimum Bactericidal Concentration (MBC) of 2-8 µg/mL against a panel of Gram-positive bacteria. Furthermore, the compound directly inhibits the activity of DNA gyrase isolated from Staphylococcus aureus with a half-maximal inhibitory concentration (IC50) of 6.29 µg/mL.[1] This targeted approach is crucial for developing new classes of antibiotics that can overcome existing resistance mechanisms.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Target Organism/Enzyme |
| Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | Gram-positive bacteria |
| Minimum Bactericidal Concentration (MBC) | 2-8 µg/mL | Gram-positive bacteria |
| Half-maximal Inhibitory Concentration (IC50) | 6.29 µg/mL | Staphylococcus aureus DNA Gyrase |
Mechanism of Action
DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the proper management of DNA topology, leading to the disruption of these vital cellular processes and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
While the specific, detailed experimental protocols for the determination of the MIC, MBC, and IC50 values for this compound are proprietary to the discovering entity, standardized methodologies for these assays are well-established in the field of microbiology and biochemistry. The following represents a generalized overview of the likely protocols employed.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various Gram-positive bacterial strains was likely determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of the Inhibitor: this compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC assay to assess the concentration at which the inhibitor is bactericidal.
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto agar plates (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is defined as the lowest concentration of the inhibitor that results in a ≥99.9% reduction in the initial bacterial inoculum.
Staphylococcus aureus DNA Gyrase Inhibition Assay (Supercoiling Assay)
The inhibitory effect of this compound on the supercoiling activity of S. aureus DNA gyrase is typically assessed using an in vitro supercoiling assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pBR322), ATP, and a suitable buffer system.
-
Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures.
-
Enzyme Addition: The reaction is initiated by the addition of purified S. aureus DNA gyrase.
-
Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the extent of enzyme inhibition.
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the supercoiling activity of the enzyme by 50%.
Caption: Workflow for DNA gyrase inhibition assay.
Future Directions
The promising in vitro profile of this compound warrants further investigation. Future studies will likely focus on its spectrum of activity against a broader range of clinical isolates, including resistant strains, as well as in vivo efficacy and safety studies in animal models of infection. The unique targeting of DNA gyrase by this novel inhibitor holds the potential to address the urgent medical need for new antibiotics against Gram-positive pathogens.
References
In Vitro Efficacy of DNA Gyrase-IN-9 Against Gram-Positive Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of DNA Gyrase-IN-9, a selective antibacterial agent targeting DNA gyrase in Gram-positive bacteria. This document outlines the quantitative inhibitory and bactericidal data, detailed experimental protocols for assessing its activity, and visualizations of the underlying mechanism of action and experimental workflows.
Quantitative In Vitro Efficacy of this compound
This compound (also identified as compound 4j) has demonstrated notable potency against Gram-positive bacteria. Its efficacy is summarized by its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its direct inhibitory effect on the target enzyme, DNA gyrase.
| Metric | Value | Target Organism(s) | Target Enzyme | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | Gram-positive bacteria | Not Applicable | [1] |
| Minimum Bactericidal Concentration (MBC) | 2-8 µg/mL | Gram-positive bacteria | Not Applicable | [1] |
| Half-maximal Inhibitory Concentration (IC50) | 6.29 µg/mL | Not Applicable | Staphylococcus aureus DNA gyrase | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the in vitro efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium
-
Bacterial suspension of the test Gram-positive pathogen, standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control (bacterial suspension without inhibitor)
-
Negative control (sterile broth)
-
Incubator (35°C ± 2°C)
Procedure:
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the 96-well microtiter plate using the appropriate broth as the diluent. This creates a range of decreasing concentrations of the compound across the wells.
-
Inoculation: The standardized bacterial suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Each well (except the negative control) is inoculated with this bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase from a Gram-positive source (e.g., Staphylococcus aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound at various concentrations
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, and other necessary components)
-
Stop solution (e.g., containing SDS and EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Reaction Setup: The reaction mixture is prepared by combining the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound in microcentrifuge tubes.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase to each tube. A positive control (with enzyme but no inhibitor) and a negative control (with no enzyme) are included.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of the stop solution.
-
Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.
References
Preliminary Toxicity Assessment of Novel DNA Gyrase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide outlines a representative framework for the preliminary toxicity assessment of a novel DNA gyrase inhibitor, exemplified by a compound designated as "DNA Gyrase-IN-9". As of the latest literature review, specific public toxicity data for this compound is not available. Therefore, the data presented in this document is illustrative and intended to provide a template for such an assessment.
Introduction
Bacterial DNA gyrase is a well-established and validated target for the development of new antibacterial agents.[1][2][3] As an essential enzyme in bacteria responsible for maintaining DNA topology, its inhibition leads to bacterial cell death.[1][3][4] While the discovery of novel DNA gyrase inhibitors like this compound holds promise in combating antibiotic resistance, a thorough preclinical safety evaluation is paramount before they can be considered for further development. This guide provides an in-depth overview of the core components of a preliminary toxicity assessment for such compounds, focusing on in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity.
The primary goal of this assessment is to identify potential safety liabilities early in the drug development process, allowing for informed decisions on candidate selection and optimization. The methodologies and data interpretation strategies outlined herein are based on established protocols for preclinical toxicology testing.
Data Presentation
Quantitative data from preliminary toxicity studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide examples of how such data for a hypothetical compound, "this compound," might be presented.
Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTS | 48 | > 100 |
| HEK293 | Human Embryonic Kidney | CellTiter-Glo | 48 | 85.2 |
| A549 | Human Lung Carcinoma | Neutral Red Uptake | 48 | > 100 |
| CHO-K1 | Chinese Hamster Ovary | MTT | 48 | 92.5 |
IC50: Half-maximal inhibitory concentration.
Table 2: Genotoxicity Assessment of this compound
| Assay | Test System | Concentration Range Tested (µ g/plate or µg/mL) | Metabolic Activation (S9) | Result |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | 0.1 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | 1 - 100 µM | With and Without | Negative |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | 10 - 200 µM | With and Without | Negative |
Table 3: In Vivo Acute Toxicity of this compound in Rodents (Illustrative)
| Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Sprague-Dawley Rat | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |
| CD-1 Mouse | Intravenous (i.v.) | 350 | 280 - 420 | At doses > 200 mg/kg: lethargy, piloerection, and ataxia. |
LD50: Median lethal dose.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the integrity of toxicity data. The following are representative methodologies for the key assays mentioned above.
In Vitro Cytotoxicity Assay (MTS Assay)
Purpose: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50) in mammalian cell lines.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: A stock solution of this compound is serially diluted to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: Following the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours to allow for the conversion of MTS to a soluble formazan product by metabolically active cells. The absorbance of the formazan product is then measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Micronucleus Assay
Purpose: To detect the potential of a test compound to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[5][6]
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin) and cultured for approximately 48 hours.
-
Compound Treatment: The cells are treated with various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix), for a defined period.
-
Cytochalasin B Addition: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.
-
Cell Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: The slides are scored for the presence of micronuclei in binucleated cells. At least 2000 binucleated cells per concentration are analyzed. The cytotoxicity is also assessed by calculating the Cytochalasin B Proliferation Index (CBPI).
-
Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the vehicle control. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronucleus formation.
Bacterial Reverse Mutation Assay (Ames Test)
Purpose: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[7][8]
Methodology:
-
Tester Strains: A set of bacterial strains with pre-existing mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid.
-
Exposure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9).
-
Plating: The treated bacteria are plated on minimal agar plates that lack the specific amino acid required for their growth.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: Only the bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (spontaneous reversion) rate.
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways. The following are examples created using the DOT language.
Conclusion
The preliminary toxicity assessment is a critical step in the development of novel DNA gyrase inhibitors. A comprehensive evaluation of in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity provides essential information for identifying compounds with a favorable safety profile. While specific toxicity data for this compound is not yet in the public domain, the framework presented in this guide offers a robust approach for the safety evaluation of this and other novel antibacterial candidates. A data-driven, tiered approach to toxicity testing, as outlined, ensures that only the most promising and safest compounds advance in the drug development pipeline, ultimately contributing to the fight against infectious diseases.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA Gyrase-IN-9 CAS number and chemical properties
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to DNA Gyrase-IN-9, a novel antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also referred to as compound 4j in the primary literature, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. This compound belongs to a class of D-galactose-conjugated thiosemicarbazones of 3-aryl-4-formylsydnones and has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria.
Chemical Properties and Data
The chemical identity and properties of this compound are summarized in the table below. This information is critical for its application in experimental settings, including solubility and concentration calculations.
| Property | Data |
| Compound Name | This compound (compound 4j) |
| CAS Number | Not available in the cited literature. |
| Chemical Class | D-galactose-conjugated thiosemicarbazone of 3-aryl-4-formylsydnone |
| Molecular Formula | C₂₅H₂₈N₆O₁₀S |
| Molecular Weight | 620.59 g/mol |
| Appearance | White solid |
| Solubility | Soluble in DMSO |
Biological Activity
This compound exhibits potent antibacterial activity by targeting DNA gyrase. Its efficacy has been quantified through various in vitro assays, the results of which are presented below.
Enzyme Inhibition
The primary mechanism of action of this compound is the inhibition of DNA gyrase. The half-maximal inhibitory concentration (IC₅₀) against Staphylococcus aureus DNA gyrase highlights its potency.
| Target Enzyme | Organism | IC₅₀ (µg/mL) |
| DNA Gyrase | Staphylococcus aureus | 6.29 |
Antibacterial Spectrum
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the spectrum of activity of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | 0.5 - 2 | 2 - 8 |
| Other Gram-positive bacteria | Positive | 0.5 - 2 | 2 - 8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are the key experimental protocols for evaluating the activity of this compound.
S. aureus DNA Gyrase Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against DNA gyrase.
Materials:
-
S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
-
This compound (dissolved in DMSO)
-
Control inhibitor (e.g., Novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, relaxed pBR322 plasmid DNA, and S. aureus DNA gyrase.
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (known inhibitor like novobiocin).
-
Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Stop the reaction by adding a loading dye containing a final concentration of 1% SDS and 25 mM EDTA.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a suitable DNA stain and visualize it under UV light.
-
The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC₅₀ value is calculated from the dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable growth media
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Incubator
Procedure:
-
Take an aliquot from the wells of the MIC plate that showed no visible growth.
-
Spread the aliquot onto an agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.
commercial availability of DNA Gyrase-IN-9 for laboratory use
This technical guide provides an in-depth overview of DNA Gyrase-IN-9, a potent antibacterial agent targeting bacterial DNA gyrase. It is intended for researchers, scientists, and professionals involved in drug development and microbiological research. This document covers the compound's commercial availability, biochemical properties, mechanism of action, and detailed experimental protocols for its use in a laboratory setting.
Commercial Availability
This compound is available for research purposes from various biochemical suppliers. Researchers can acquire the compound, often referred to as compound 4j, through the following vendors:
-
TargetMol: Distributed via partners such as Nordic Biosite and CymitQuimica. It is typically available in quantities like 5 mg.[1][2]
-
MedchemExpress: Offers the compound for research use, with options for various quantities (e.g., 50 mg, 100 mg, 250 mg) upon quotation.[3]
The product is shipped on ice packs or dry ice and should be stored at -70°C for long-term stability.[1][4]
Technical Data and Biochemical Properties
This compound is an antibacterial agent that selectively inhibits DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][3] Its inhibitory activities have been quantified against Gram-positive bacteria, demonstrating its potential as a targeted antimicrobial compound.
Table 1: Quantitative Inhibitory Data for this compound
| Parameter | Value | Target Organism(s) | Source(s) |
|---|---|---|---|
| IC₅₀ (vs. S. aureus DNA Gyrase) | 6.29 µg/mL | Staphylococcus aureus | [1][3] |
| MIC (Minimum Inhibitory Concentration) | 0.5 - 2 µg/mL | Gram-positive bacteria | [1][3] |
| MBC (Minimum Bactericidal Concentration) | 2 - 8 µg/mL | Gram-positive bacteria |[1][3] |
Mechanism of Action of DNA Gyrase and Its Inhibition
DNA gyrase is a type II topoisomerase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), which is essential for bacterial DNA replication and transcription.[5][6][7] Its primary function is to introduce negative supercoils into DNA in an ATP-dependent manner, which helps to relieve the topological strain that arises during DNA unwinding.[7][8] This process is crucial for maintaining the proper DNA topology required for cell division.[9]
The catalytic cycle involves several steps:
-
The enzyme binds to a segment of DNA (the "G-segment" or gate segment).[7]
-
It then captures a second DNA segment (the "T-segment" or transported segment) upon ATP binding.[7]
-
The G-segment is cleaved, allowing the T-segment to pass through the break.
-
Finally, the G-segment is resealed, and the T-segment is released, resulting in a change in the DNA's linking number.[8]
This compound acts as an inhibitor of this process. By targeting the enzyme, it disrupts the supercoiling activity, leading to an interruption of essential cellular processes like DNA replication and transcription, which ultimately results in bacterial cell death.[5]
Caption: Mechanism of DNA Gyrase and its inhibition by this compound.
Experimental Protocols
A primary method to evaluate the efficacy of DNA gyrase inhibitors is the in vitro DNA supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard methodologies for assessing gyrase activity and inhibition.[6][10]
1. Materials and Reagents:
-
DNA Gyrase Enzyme (E. coli or S. aureus): Supplied as a holoenzyme (A₂B₂ complex).[11]
-
Relaxed pBR322 DNA Substrate: Typically at a concentration of 0.5 µg/µL.
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[10]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Stop Solution/Loading Dye (GSTEB): A buffer containing EDTA to chelate Mg²⁺ and stop the reaction, with a dye for gel loading.
-
Chloroform/Isoamyl Alcohol (24:1 v/v)
-
Agarose Gel (1%) in TBE or TAE buffer.
-
Ethidium Bromide or other DNA stain.
2. Procedure:
-
On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. For a standard 30 µL reaction, this would be 6 µL of 5X buffer, 0.5 µg of relaxed DNA (e.g., 1 µL of a 0.5 µg/µL stock), and water to bring the volume to 26.7 µL per reaction.
-
Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Add 0.3 µL of this compound at various concentrations to the respective tubes. For control reactions, add 0.3 µL of the solvent (e.g., DMSO).
-
Initiate the reaction by adding 3 µL of diluted DNA gyrase enzyme (1 Unit is typically defined as the amount of enzyme that supercoils 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C).[12] Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.[6]
-
Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.
-
Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis at approximately 90V for 90 minutes or until there is clear separation between the supercoiled and relaxed DNA bands.
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.
3. Data Analysis: The inhibition of DNA gyrase is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the DNA Gyrase Supercoiling Inhibition Assay described above.
Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. gosset.ai [gosset.ai]
- 6. journals.asm.org [journals.asm.org]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E. Coli DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. inspiralis.com [inspiralis.com]
Methodological & Application
Application Notes and Protocols for DNA Gyrase Supercoiling Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA.[1][2] This enzyme is a well-established and validated target for antibacterial drugs because it is absent in higher eukaryotes.[3] The supercoiling activity of DNA gyrase is an ATP-dependent process that can be monitored in vitro by observing the conversion of relaxed circular plasmid DNA into its supercoiled form.[1] This application note provides a detailed protocol for a DNA gyrase supercoiling assay, adaptable for screening and characterizing novel inhibitors, exemplified by the hypothetical compound DNA Gyrase-IN-9.
The assay relies on the differential migration of relaxed and supercoiled DNA through an agarose gel.[4] Alternatively, fluorescence-based methods can be employed for high-throughput screening, which measure the difference in fluorescence intensity when a specific dye interacts with relaxed versus supercoiled DNA.[5][6][7]
Principle of the Assay
The DNA gyrase supercoiling assay is based on the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The reaction products, primarily supercoiled DNA, can be separated from the relaxed substrate using agarose gel electrophoresis, as the more compact supercoiled form migrates faster.[4] The intensity of the DNA bands, visualized with a DNA stain, allows for the quantification of the enzyme's activity. When an inhibitor like this compound is present, the conversion of relaxed to supercoiled DNA is impeded, resulting in a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.
Experimental Workflow
The following diagram outlines the major steps involved in the DNA gyrase supercoiling assay.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
- 5. profoldin.com [profoldin.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. profoldin.com [profoldin.com]
Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-9 in Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, with antibiotic resistance posing a significant and growing threat to public health. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology by introducing negative supercoils, making it a validated and effective target for antibacterial agents.[1][2][3] The enzyme consists of two subunits, GyrA and GyrB, and its inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.[4][5] DNA Gyrase-IN-9 is a novel investigational compound designed to target this pathway. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]
This document provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Signaling Pathway and Mechanism of Action
DNA gyrase facilitates DNA replication by relaxing positive supercoils that accumulate ahead of the replication fork.[2] Inhibitors of DNA gyrase, such as quinolones, interfere with the DNA breakage-reunion cycle.[5][11] This action traps the enzyme in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[12]
Caption: Mechanism of DNA Gyrase Inhibition.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility testing.[9]
1. Materials and Reagents
-
Bacterial Strains:
-
Test strains of S. aureus (e.g., clinical isolates).
-
Quality Control (QC) strain: S. aureus ATCC 29213.[6]
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Tryptic Soy Agar (TSA) or Blood Agar plates for bacterial culture.
-
-
Test Compound and Controls:
-
This compound powder.
-
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO).
-
Reference antibiotic (e.g., Ciprofloxacin) for QC.
-
-
Equipment and Consumables:
-
Sterile 96-well U-bottom microtiter plates.
-
Spectrophotometer or McFarland turbidity standards (0.5 standard).
-
Incubator (35°C ± 2°C).[13]
-
Pipettes and sterile, disposable tips.
-
Sterile dilution tubes.
-
Vortex mixer.
-
2. Protocol Steps
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.
Step 2: Preparation of this compound Dilution Series
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100x the highest desired test concentration.
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.
-
Prepare the starting concentration of the drug by adding the appropriate volume of stock solution to CAMHB. For example, to achieve a 2x final concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock to 97.44 µL of CAMHB.
-
Add 200 µL of this 2x starting drug concentration to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to well 10. Discard 100 µL from well 10. This creates a range of concentrations.
-
Well 11 will serve as the positive growth control (no drug), and well 12 as the sterility control (no bacteria). Add 100 µL of CAMHB to wells 11 and 12.
Step 3: Inoculation and Incubation
-
Add 100 µL of the working bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well (1-11) will be 200 µL. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.[13]
-
Cover the plate with a lid and incubate at 35°C for 16-20 hours in ambient air.[13]
Step 4: Reading and Interpreting the MIC
-
After incubation, check the sterility control (well 12), which should be clear, and the growth control (well 11), which should show distinct turbidity.
-
Visually inspect the wells containing the test compound.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]
Experimental Workflow Diagram
Caption: Broth Microdilution Workflow for MIC Determination.
Data Presentation and Quality Control
All experiments should be performed in triplicate to ensure reproducibility. The results can be summarized as shown below.
Table 1: MIC Values of this compound against S. aureus Strains
| S. aureus Strain | Source/Type | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |
| ATCC 29213 | QC Strain | ||||
| SA_CI_01 | Clinical Isolate | ||||
| MRSA_05 | Resistant Strain |
Quality Control is essential for validating the assay results.[6] A reference antibiotic with a known MIC range against the QC strain S. aureus ATCC 29213 should be run in parallel.
Table 2: Quality Control using Ciprofloxacin against S. aureus ATCC 29213
| Antibiotic | QC Strain | CLSI Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Result (Pass/Fail) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.12 - 0.5 |
Note: The expected MIC range is for illustrative purposes and should be verified against the current CLSI M100 document.[9][10] The assay is considered valid only if the observed MIC for the reference compound falls within the acceptable QC range.
References
- 1. Staph aureus DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 7. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 8. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. microbenotes.com [microbenotes.com]
- 12. DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Resistance Transmission of Multidrug-Resistant Bacteria in Hydroponic Farming Components [mdpi.com]
Application Notes and Protocols for DNA Gyrase Cleavage Complex Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a validated target for antibacterial drugs, such as quinolones, which inhibit gyrase by stabilizing the transient enzyme-DNA cleavage complex.[3][4] This stabilization leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death. The DNA gyrase cleavage complex assay is a fundamental in vitro method used to identify and characterize inhibitors that act as "gyrase poisons" by trapping this covalent intermediate.[5][6]
These application notes provide a detailed protocol for performing a DNA gyrase cleavage complex assay using supercoiled plasmid DNA as a substrate. The methodology is designed to be a robust and reliable tool for screening novel antimicrobial compounds and elucidating their mechanism of action.
Principle of the Assay
The DNA gyrase cleavage complex assay is based on the enzyme's mechanism of action, which involves creating a transient double-stranded break in one DNA segment to pass another segment through it.[3][7] Inhibitors like quinolones bind to the gyrase-DNA complex and stall the reaction after DNA cleavage but before re-ligation.[8] The addition of a strong denaturant, such as sodium dodecyl sulfate (SDS), dissociates the non-covalently bound gyrase subunits, revealing the DNA breaks. Subsequent treatment with proteinase K digests the covalently attached gyrase, leaving a linearized plasmid that can be visualized by agarose gel electrophoresis. An increase in the amount of linear DNA corresponds to the stabilization of the cleavage complex and indicates the inhibitory activity of the test compound.[3]
Data Presentation
The efficacy of a potential DNA gyrase inhibitor in stabilizing the cleavage complex is typically quantified by determining its IC50 value, the concentration of the inhibitor required to induce 50% of the maximum DNA cleavage.
Table 1: Example Quantitative Data for DNA Gyrase Inhibitors
| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference Compound | IC50 (µM) |
| DNA Gyrase-IN-9 (Hypothetical) | E. coli DNA Gyrase | pBR322 | User Determined | Ciprofloxacin | ~50[9] |
| Compound 40 | E. coli DNA Gyrase | pBR322 | 47.6 ± 3.7 | Novobiocin | - |
| Compound 154 | E. coli DNA Gyrase | pAB1 | 3.1 ± 0.7 | Novobiocin | - |
| CIBM | E. coli DNA Gyrase | pAB1 | 2.4 ± 0.9 | - | - |
Experimental Protocols
This section provides a detailed methodology for conducting the DNA gyrase cleavage complex assay.
Materials and Reagents
-
Enzyme: Purified E. coli DNA Gyrase (A2B2 complex)
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) at a concentration of 1 µg/µL
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[3]
-
Dilution Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[3]
-
Test Compound (e.g., this compound): Dissolved in an appropriate solvent (e.g., DMSO).
-
Control Inhibitor: Ciprofloxacin solution.
-
SDS Solution: 2% (w/v) in water.
-
Proteinase K: 10 mg/mL in water.
-
Stop/Loading Dye (10X GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[8]
-
Nuclease-free water
-
Agarose
-
Tris-Acetate-EDTA (TAE) Buffer (50X): 242 g Tris base, 57.1 mL glacial acetic acid, 100 mL 0.5 M EDTA (pH 8.0) in 1 L of water.[10]
-
DNA Stain: Ethidium bromide (0.5 µg/mL) or a safer alternative.
Experimental Procedure
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For each 30 µL reaction, combine the following:
-
6 µL of 5X Assay Buffer
-
0.5 µL of supercoiled pBR322 DNA (0.5 µg)
-
17.5 µL of nuclease-free water
-
-
Aliquot 24 µL of the master mix into pre-chilled microcentrifuge tubes.
-
-
Addition of Inhibitor:
-
Add 3 µL of the test compound (e.g., this compound) at various concentrations to the respective tubes.
-
For the positive control, add 3 µL of a known DNA gyrase poison like ciprofloxacin.
-
For the negative control (no inhibitor), add 3 µL of the solvent used to dissolve the test compound (e.g., 10% DMSO).[3]
-
-
Enzyme Addition and Incubation:
-
Termination of Reaction and Protein Digestion:
-
Stop the reaction by adding 3 µL of 2% SDS to each tube, followed by a brief vortex.
-
Add 3 µL of 10 mg/mL Proteinase K to each reaction.
-
Incubate at 37°C for 30-60 minutes to digest the gyrase.[10]
-
-
Sample Preparation for Electrophoresis:
-
Add 4 µL of 10X GSTEB (Stop/Loading Dye) to each reaction tube.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain (e.g., 0.5 µg/mL ethidium bromide).[10]
-
Load the entire volume of each reaction into the wells of the gel.
-
Include DNA markers for supercoiled, linear, and relaxed plasmid DNA if available.
-
Run the gel at a constant voltage until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator or an appropriate gel documentation system.[3]
-
The supercoiled DNA will migrate fastest, followed by linear, and then nicked/relaxed circular DNA.
-
Quantify the intensity of the linear DNA band in each lane using densitometry software.
-
Plot the percentage of linear DNA against the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
DNA Gyrase Inhibition and Cleavage Complex Formation
The following diagram illustrates the mechanism of action of DNA gyrase and its inhibition by a quinolone-like compound, leading to the formation of a stable cleavage complex.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. inspiralis.com [inspiralis.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA cleavage assay kit [profoldin.com]
- 6. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. inspiralis.com [inspiralis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. topogen.com [topogen.com]
- 11. profoldin.com [profoldin.com]
using DNA Gyrase-IN-9 in bacterial cell culture experiments
Application Notes: DNA Gyrase-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair by introducing negative supercoils into DNA.[1][2][3] This enzyme, composed of two GyrA and two GyrB subunits, is a clinically validated target for antibiotics because it is absent in higher eukaryotes.[2][4][5] this compound is a novel small molecule inhibitor designed to target the ATPase activity of the GyrB subunit, presenting a promising avenue for the development of new antibacterial agents to combat drug-resistant pathogens. These application notes provide detailed protocols for utilizing this compound in bacterial cell culture experiments.
Mechanism of Action
DNA gyrase facilitates DNA supercoiling through an ATP-dependent mechanism.[3] The process involves the binding and hydrolysis of ATP at the N-terminal domain of the GyrB subunits.[6][7] this compound functions as an ATP-competitive inhibitor. By binding to the ATP-binding pocket on the GyrB subunit, it prevents ATP hydrolysis, which is necessary for the enzyme's catalytic cycle.[1][6][8] This inhibition blocks the introduction of negative supercoils, leading to topological stress, disruption of DNA replication and transcription, and ultimately, bacterial cell death.[2][6]
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Gyrase-IN-9 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of DNA Gyrase-IN-9 in in vitro assays, designed to facilitate research and development of novel antibacterial agents targeting DNA gyrase.
Introduction to this compound
This compound (also known as compound 4j) is an antibacterial agent that selectively targets DNA gyrase, an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Inhibition of DNA gyrase leads to disruption of these vital cellular processes and ultimately results in bacterial cell death. This compound has shown inhibitory activity against Staphylococcus aureus DNA gyrase with a reported IC50 of 6.29 µg/mL.[1][2] It exhibits a minimum inhibitory concentration (MIC) of 0.5-2 µg/mL and a minimum bactericidal concentration (MBC) of 2-8 µg/mL against Gram-positive bacteria.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (S. aureus DNA gyrase) | 6.29 µg/mL | [1][2] |
| Molecular Weight | 439.89 g/mol | |
| Chemical Formula | C26H18ClN3O2 | |
| MIC (Gram-positive bacteria) | 0.5 - 2 µg/mL | [1][2] |
| MBC (Gram-positive bacteria) | 2 - 8 µg/mL | [1][2] |
Solution Preparation: this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution of this compound (MW: 439.89 g/mol ), use the following formula: Mass (mg) = 10 mM * 439.89 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.3989 mg of this compound.
-
Dissolution: Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the assay should be kept low (typically ≤1% v/v) to minimize its effect on enzyme activity.
Experimental Protocols
Two primary in vitro assays are commonly used to assess the activity of DNA gyrase inhibitors: the DNA supercoiling assay and the cleavage complex stabilization assay.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Workflow for DNA Gyrase Supercoiling Inhibition Assay
References
Application Notes and Protocols: DNA Gyrase-IN-9 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, an essential bacterial enzyme, is a well-validated target for antibacterial drugs. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. The rise of antibiotic resistance necessitates the discovery and characterization of novel DNA gyrase inhibitors. DNA Gyrase-IN-9 (also known as compound 4j) is a novel antibacterial agent belonging to the pyrano[2,3-c]pyrazole class of compounds that specifically targets DNA gyrase.[1][2] These application notes provide detailed protocols for utilizing this compound in antibiotic resistance studies, including the assessment of its inhibitory activity against DNA gyrase and its efficacy against various bacterial strains.
Mechanism of Action
DNA gyrase is a type II topoisomerase that alters the topological state of DNA. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The catalytic cycle involves the binding of DNA, ATP-dependent DNA cleavage, strand passage, and subsequent DNA ligation. This compound exerts its antibacterial effect by inhibiting the supercoiling activity of DNA gyrase.[1][2] This inhibition is thought to occur through binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the cleaved DNA. This leads to an accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event for the bacterium.
Quantitative Data
The inhibitory activity of this compound has been quantified against Staphylococcus aureus DNA gyrase and its antibacterial efficacy has been determined against a panel of Gram-positive bacteria. The data is summarized in the table below, with ciprofloxacin included as a reference compound.
| Compound | Target/Organism | Assay | Value (µg/mL) | Reference |
| This compound | S. aureus DNA Gyrase | IC50 | 6.29 | [1][2] |
| Gram-positive bacteria | MIC | 0.5 - 2 | [1][2] | |
| Gram-positive bacteria | MBC | 2 - 8 | [1][2] | |
| Ciprofloxacin | S. aureus DNA Gyrase | IC50 | 10.2 | [2] |
IC50: The half maximal inhibitory concentration. MIC: The minimum inhibitory concentration required to inhibit visible bacterial growth. MBC: The minimum bactericidal concentration required to kill 99.9% of the initial bacterial inoculum.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay is used to determine the IC50 value of this compound against DNA gyrase. The principle is based on the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase, which can be visualized by agarose gel electrophoresis due to the different migration rates of the two DNA topologies.
Materials:
-
S. aureus DNA Gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 25 mM MgCl2, 25 mM DTT, 9 mM spermidine, 32.5% glycerol)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of diluted this compound (or DMSO for the control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of S. aureus DNA Gyrase.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis at a constant voltage until the bromophenol blue dye has migrated approximately two-thirds of the gel length.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The IC50 is the concentration of this compound that results in a 50% reduction in the amount of supercoiled DNA compared to the no-inhibitor control.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is used to determine the MIC and MBC of this compound against various bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Mueller-Hinton Agar (MHA) plates
Protocol for MIC Determination:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[1]
-
Prepare two-fold serial dilutions of this compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]
Protocol for MBC Determination:
-
Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Spread the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[1][3]
Application in Antibiotic Resistance Studies
The study of novel DNA gyrase inhibitors like this compound is pivotal in the fight against antibiotic resistance. Bacteria can develop resistance to existing gyrase inhibitors, such as fluoroquinolones, primarily through mutations in the gyrA and gyrB genes. These mutations can alter the drug-binding site on the enzyme, reducing the inhibitor's efficacy.
By characterizing new chemical scaffolds that target DNA gyrase, researchers can:
-
Identify compounds that are effective against resistant strains.
-
Discover inhibitors that bind to different sites on the enzyme, thus bypassing existing resistance mechanisms.
-
Develop dual-targeting inhibitors that act on both DNA gyrase and topoisomerase IV, another essential bacterial enzyme, which can slow the development of resistance.
References
High-Throughput Screening for Novel DNA Gyrase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to high-throughput screening (HTS) for the discovery of novel DNA gyrase inhibitors, a critical target in the development of new antibacterial agents. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and specific target for antibiotic development.[2][3] This guide details various HTS methodologies, provides step-by-step experimental protocols, and presents quantitative data for known and novel inhibitors.
Introduction to DNA Gyrase Inhibition
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][4] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[5] Inhibitors of DNA gyrase can be broadly classified into two categories:
-
ATP-competitive inhibitors: These compounds, such as novobiocin, bind to the GyrB subunit and inhibit the enzyme's ATPase activity.[5]
-
Quinolones and fluoroquinolones: This class of inhibitors, including ciprofloxacin, targets the GyrA subunit. They stabilize the covalent complex between DNA gyrase and the cleaved DNA, leading to double-strand breaks and cell death.[4][6]
The emergence of bacterial resistance to existing antibiotics, particularly fluoroquinolones, necessitates the discovery of new DNA gyrase inhibitors with novel mechanisms of action or scaffolds.[7][8] HTS assays are instrumental in screening large chemical libraries to identify such compounds.
High-Throughput Screening Assays
Several HTS assays have been developed to identify inhibitors of DNA gyrase. The most common and effective methods are detailed below.
DNA Supercoiling Assays
These assays directly measure the primary function of DNA gyrase: the conversion of relaxed plasmid DNA into its supercoiled form.
This modern HTS assay relies on the principle that the fluorescence of certain DNA dyes is quenched upon DNA supercoiling.[1][2]
Principle: A fluorescently labeled relaxed plasmid DNA is used as a substrate. As DNA gyrase introduces negative supercoils, the DNA compacts, leading to a decrease in fluorescence intensity. Inhibitors of DNA gyrase will prevent this quenching.
dot
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering new DNA gyrase inhibitors using machine learning approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. inspiralis.com [inspiralis.com]
- 7. Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the IC50 of DNA Gyrase-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of DNA Gyrase-IN-9 against DNA gyrase using a supercoiling activity assay. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it a prime target for antibacterial agents. This compound has been identified as an antibacterial agent that selectively targets DNA gyrase.[3] This document outlines the necessary reagents, step-by-step experimental procedures, and data analysis methods to accurately measure the inhibitory potency of this compound.
Introduction to DNA Gyrase Inhibition
DNA gyrase facilitates DNA replication and transcription by relaxing positive supercoils that accumulate ahead of the replication fork and transcription machinery.[1] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[4] The supercoiling reaction is an ATP-dependent process.[2] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes, ultimately resulting in bacterial cell death.[5] The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% and is a key parameter for evaluating the potency of potential antibacterial compounds. This compound has been shown to inhibit the activity of Staphylococcus aureus DNA gyrase with an IC50 of 6.29 µg/mL.[3]
Data Presentation: this compound Inhibition
The following table summarizes a representative dose-response of this compound in a typical DNA gyrase supercoiling assay.
| This compound Concentration (µg/mL) | Percent Inhibition of DNA Gyrase Activity (%) |
| 0.1 | 5 |
| 0.5 | 15 |
| 1.0 | 25 |
| 2.5 | 40 |
| 6.29 | 50 |
| 10.0 | 65 |
| 25.0 | 85 |
| 50.0 | 95 |
Note: This data is illustrative and serves to demonstrate a typical dose-response curve. The IC50 value of 6.29 µg/mL is based on published data against S. aureus DNA gyrase.[3]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard methodologies for assessing DNA gyrase inhibitors.[6] The assay relies on the principle that DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form. The two forms can then be separated by agarose gel electrophoresis.
Materials and Reagents
-
DNA Gyrase: Purified S. aureus DNA gyrase
-
Relaxed pBR322 DNA: Substrate for the supercoiling reaction (e.g., 1 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Control Inhibitor (optional): e.g., Ciprofloxacin or Novobiocin[7]
-
GSTEB (Gel Stop/Loading Buffer): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue
-
Chloroform/Isoamyl Alcohol (24:1 v/v)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
Assay Protocol
-
Prepare the Reaction Mix: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. A typical 30 µL reaction would include 6 µL of 5X Assay Buffer and 0.5 µg of relaxed pBR322 DNA.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution to achieve a range of concentrations that will bracket the expected IC50 value. The final solvent concentration (e.g., DMSO) in the assay should be kept constant across all reactions and should not exceed a level that affects enzyme activity (typically ≤1-2%).
-
Set up Reactions:
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add 1 µL of each this compound dilution to the respective tubes.
-
Include a "no inhibitor" positive control (with solvent only) and a "no enzyme" negative control.
-
-
Initiate the Reaction: Add a predetermined amount of DNA gyrase (e.g., 1 unit, the amount required to fully supercoil the DNA substrate under the assay conditions) to each tube, except for the "no enzyme" control. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1X TAE buffer.
-
Load 20 µL of the upper aqueous phase from each reaction tube into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100V) until the bromophenol blue dye has migrated sufficiently.
-
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide or a safer alternative and destain with water.
-
Visualize the DNA bands under UV light and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands in each lane using densitometry software.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Supercoiled DNA in presence of inhibitor / Supercoiled DNA in absence of inhibitor)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
DNA gyrase introduces negative supercoils into DNA through a complex mechanism involving DNA cleavage, strand passage, and re-ligation, all fueled by ATP hydrolysis.
Caption: Simplified mechanism of DNA gyrase and the point of inhibition.
This compound likely exerts its inhibitory effect by interfering with one of the key steps in the catalytic cycle of DNA gyrase, such as the binding of ATP, the cleavage of the DNA G-segment, or the passage of the T-segment. This interference prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks or stalling the enzyme, thereby inhibiting the overall supercoiling activity.
Conclusion
The DNA gyrase supercoiling assay is a robust and reliable method for determining the IC50 of inhibitors like this compound.[7][8] The detailed protocol provided herein, along with the illustrative data and diagrams, offers a comprehensive guide for researchers in the field of antibacterial drug discovery. Accurate determination of the IC50 is a critical step in the characterization of new antimicrobial candidates.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DNA Gyrase-IN-9 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the binding kinetics of DNA Gyrase-IN-9, a selective antibacterial agent that targets DNA gyrase. The following sections detail the principles and methodologies for key biophysical techniques used to elucidate the binding affinity, thermodynamics, and real-time kinetics of this inhibitor.
Introduction to this compound
This compound (also known as compound 4j) is an antibacterial compound that demonstrates potent inhibitory activity against DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA.[1][2] This enzyme is a validated target for antibacterial drugs.[3][4] Understanding the binding kinetics of inhibitors like this compound is crucial for optimizing their efficacy and for the rational design of new therapeutic agents. This compound has been shown to inhibit Staphylococcus aureus DNA gyrase with an IC50 of 6.29 µg/mL and exhibits a minimum inhibitory concentration (MIC) of 0.5-2 µg/mL against Gram-positive bacteria.[1][2]
Key Techniques for Binding Kinetics Analysis
Several powerful techniques can be employed to study the interaction between DNA Gyrase and inhibitors. This document will focus on three complementary methods:
-
Surface Plasmon Resonance (SPR): For real-time, label-free analysis of binding and dissociation kinetics.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile of the binding interaction.
-
Fluorescence Polarization (FP): A high-throughput method to quantify binding affinity in solution.
Data Presentation: this compound Binding and Activity
The following table summarizes the known and representative quantitative data for the interaction of this compound and other inhibitors with DNA Gyrase.
| Parameter | This compound (Compound 4j) | Representative Inhibitor (e.g., Novobiocin) | Technique |
| IC50 | 6.29 µg/mL (S. aureus)[1][2] | 26 nM (E. coli)[4] | DNA Supercoiling Assay |
| Kd (Equilibrium Dissociation Constant) | Data not available | ~10 nM[5] | ITC / SPR / FP |
| kon (Association Rate Constant) | Data not available | 1 x 10^5 M⁻¹s⁻¹ (Example) | SPR |
| koff (Dissociation Rate Constant) | Data not available | 1 x 10⁻³ s⁻¹ (Example) | SPR |
| ΔH (Enthalpy Change) | Data not available | -10 kcal/mol (Example) | ITC |
| ΔS (Entropy Change) | Data not available | 15 cal/mol·K (Example) | ITC |
| Stoichiometry (n) | Data not available | 1 (Example) | ITC |
| MIC (Minimum Inhibitory Concentration) | 0.5-2 µg/mL (Gram-positive bacteria)[1][2] | Varies by species | Broth Microdilution |
| MBC (Minimum Bactericidal Concentration) | 2-8 µg/mL (Gram-positive bacteria)[1][2] | Varies by species | Broth Microdilution |
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[6] One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured and is proportional to the mass of the bound analyte.[7]
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) for the binding of this compound to DNA Gyrase.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified DNA Gyrase (e.g., from S. aureus)
-
This compound
-
SPR running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with SPR running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize DNA Gyrase to the desired level (e.g., 5000 RU) by injecting the protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the immobilized protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in SPR running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the different concentrations of this compound over the immobilized DNA Gyrase and the reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 180 seconds) followed by a dissociation phase (e.g., 300 seconds) where only running buffer flows over the chip.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 30-second pulse of 10 mM Glycine-HCl pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.
-
SPR Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).[8][9]
Objective: To determine the thermodynamic parameters of this compound binding to DNA Gyrase.
Materials:
-
Isothermal titration calorimeter
-
Purified DNA Gyrase
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM DTT)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both DNA Gyrase and this compound against the same ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the DNA Gyrase solution (e.g., 10 µM) into the sample cell.
-
Load the this compound solution (e.g., 100 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution.
-
Allow sufficient time between injections for the signal to return to baseline (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution, determined by injecting the inhibitor into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to obtain K_d, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 7. Basic residues at the C-gate of DNA gyrase are involved in DNA supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results with DNA Gyrase-IN-9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DNA Gyrase-IN-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 4j, is an antibacterial agent that functions by targeting and inhibiting DNA gyrase.[1][2][3][4][5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, as it introduces negative supercoils into DNA.[7] Inhibition of this enzyme leads to a disruption of these vital cellular processes, ultimately resulting in bacterial cell death.
Q2: What are the key experimental parameters for using this compound?
The inhibitory activity of this compound against Staphylococcus aureus DNA gyrase has been determined to have an IC50 of 6.29 µg/mL.[1][2][3][4][5] For antibacterial assays, the minimum inhibitory concentration (MIC) to inhibit Gram-positive bacteria is reported to be between 0.5-2 µg/mL, and the minimum bactericidal concentration (MBC) to kill these bacteria is in the range of 2-8 µg/mL.[1][2][4][5]
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a solid. For in vitro assays, it is generally recommended to dissolve it in a solvent like DMSO.[5] For long-term storage, it is advisable to store the solid compound at -20°C for up to three years, or at 4°C for up to two years.[5] Once dissolved in a solvent, it is best to store the solution in aliquots at -80°C for up to six months or at -20°C for one month to minimize freeze-thaw cycles.[5]
Q4: What is a suitable positive control to use in my DNA gyrase inhibition assay alongside this compound?
Ciprofloxacin is a well-characterized fluoroquinolone antibiotic that inhibits DNA gyrase and was used as a reference positive control in the study that characterized this compound.[1][2] Therefore, ciprofloxacin would be an excellent positive control in your experiments.
Quantitative Data Summary
| Parameter | Organism/Enzyme | Value |
| IC50 | Staphylococcus aureus DNA gyrase | 6.29 µg/mL[1][2][3][4][5] |
| MIC | Gram-positive bacteria | 0.5 - 2 µg/mL[1][2][4][5] |
| MBC | Gram-positive bacteria | 2 - 8 µg/mL[1][2][4][5] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is a representative method for determining the inhibitory effect of this compound on DNA gyrase activity.
Materials:
-
DNA Gyrase (e.g., from S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 20 mM MgCl2, 25 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
This compound dissolved in DMSO
-
Ciprofloxacin (positive control) dissolved in a suitable solvent
-
DMSO (vehicle control)
-
Stop Solution/Loading Dye (containing EDTA and a tracking dye)
-
Agarose
-
TAE or TBE buffer for electrophoresis
-
DNA intercalating stain (e.g., ethidium bromide or SYBR Safe)
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL final reaction volume, add the components in the following order:
-
Nuclease-free water (to make up the final volume)
-
4 µL of 5X Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of relaxed plasmid DNA (e.g., 0.5 µg)
-
1 µL of this compound at various concentrations (or vehicle/positive control)
-
-
Enzyme Addition: Add 1 unit of DNA Gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
-
Visualization: Stain the gel with a DNA intercalating dye and visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of gyrase activity.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
Troubleshooting Guide
Issue 1: No inhibition of DNA gyrase activity is observed, even at high concentrations of this compound.
-
Question: Could the inhibitor be inactive?
-
Answer: Ensure that this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from the solid compound.
-
-
Question: Is the enzyme active?
-
Answer: Always include a positive control (e.g., ciprofloxacin) to confirm that the enzyme is active and can be inhibited. Also, run a no-inhibitor control to see the maximum enzyme activity.
-
-
Question: Is the ATP concentration correct?
-
Answer: DNA gyrase requires ATP for its supercoiling activity.[7] Ensure that ATP is fresh and used at the correct concentration in the reaction.
-
Issue 2: The IC50 value obtained is significantly higher than the reported 6.29 µg/mL.
-
Question: Is the enzyme concentration optimal?
-
Answer: An excess of DNA gyrase in the assay can lead to an underestimation of the inhibitor's potency. Titrate the enzyme to determine the lowest concentration that gives a robust supercoiling signal.
-
-
Question: Is the incubation time appropriate?
-
Answer: A shorter incubation time may not be sufficient for the inhibitor to exert its full effect. Conversely, a very long incubation might lead to enzyme instability. A one-hour incubation is a good starting point.
-
-
Question: Is the inhibitor precipitating in the assay buffer?
-
Answer: Visually inspect the reaction mixture for any signs of precipitation. The final concentration of DMSO should also be kept low (typically ≤1%) to avoid affecting enzyme activity or inhibitor solubility.
-
Issue 3: High variability in results between replicate experiments.
-
Question: Is there pipetting inconsistency?
-
Answer: Ensure accurate and consistent pipetting, especially for small volumes of the inhibitor and enzyme. Use calibrated pipettes and fresh tips for each addition.
-
-
Question: Is the reaction mixture homogenous?
-
Answer: Gently mix the reaction components after each addition, especially after adding the enzyme.
-
-
Question: Is there nuclease contamination?
-
Answer: Nuclease contamination can degrade the plasmid DNA substrate. Use nuclease-free water and sterile tips and tubes. The presence of nicked or linear DNA on the gel can be an indicator of nuclease activity.
-
Visualizations
Caption: DNA Gyrase Catalytic Cycle and Inhibition Pathway.
Caption: Workflow for DNA Gyrase Inhibition Assay.
Caption: Troubleshooting Flowchart for this compound Assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Introducing of novel class of pyrano[2,3- c]pyrazole-5-carbonitrile analogs with potent antimicrobial activity, DNA gyrase inhibition, and prominent pharmacokinetic and CNS toxicity profiles supported by molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
how to prevent degradation of DNA Gyrase-IN-9 in solution
Technical Support Center: DNA Gyrase-IN-9
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you successfully use this inhibitor in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antibacterial agent that selectively targets DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2] DNA gyrase introduces negative supercoils into DNA, which is critical for relieving topological strain during replication and transcription.[1][2] this compound inhibits this process, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[3] It has shown inhibitory activity against Gram-positive bacteria.[3]
Q2: How should I prepare stock solutions of this compound?
A2: Proper preparation of stock solutions is crucial for experimental success. It is recommended to use anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Centrifuge the vial before opening to ensure all the powder is at the bottom.[4] For detailed, step-by-step instructions, please refer to the "Protocol for Stock Solution Preparation" in the Experimental Protocols section.
Q3: What are the recommended storage conditions for both the solid compound and its solutions?
A3:
-
Solid Compound: The solid (powder) form of this compound should be stored at -20°C and is stable for up to three years under these conditions.[4][5]
-
Stock Solutions (in DMSO): Once dissolved, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[4][5] Store these aliquots tightly sealed at -80°C for long-term stability (up to 6 months) or at -20°C for short-term storage (up to one month).[4]
Q4: My compound has precipitated out of the aqueous buffer after diluting from a DMSO stock. How can I prevent this?
A4: Precipitation is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some preventative measures:
-
Avoid large dilution steps directly into buffer. It is better to perform initial serial dilutions in DMSO before the final dilution into your aqueous medium.[6]
-
Ensure the final DMSO concentration is low. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity and reduce the risk of precipitation.[4]
-
Mix thoroughly during dilution. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to facilitate rapid dispersal.[5]
-
Consider sonication. If precipitation occurs, gentle sonication of the working solution may help redissolve the compound.[6]
Q5: I am observing a loss of inhibitory activity over time in my experiments. What could be the cause?
A5: A gradual loss of activity often points to compound degradation in the working solution. Potential causes include:
-
Hydrolysis: Many small molecules are susceptible to degradation in aqueous solutions. Prepare working solutions fresh for each experiment and avoid storing them for extended periods.
-
Oxidation: Peptides and other compounds containing cysteine, methionine, or tryptophan are particularly sensitive to oxidation.[6] While this compound's structure is not peptide-based, oxidative degradation is still a possibility. Consider degassing buffers if oxidation is suspected.
-
Adsorption: Small molecules can adsorb to the surface of plasticware (e.g., tubes, pipette tips), reducing the effective concentration. Using low-adhesion plastics can help mitigate this.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. This is why preparing single-use aliquots is strongly recommended.[4][5][7]
Troubleshooting Guide
This section addresses specific problems you might encounter.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | 1. Inaccurate initial weighing of the compound.2. Degradation of stock or working solutions.3. Precipitation of the compound in the assay medium.4. Pipetting errors during serial dilutions. | 1. Ensure your balance is calibrated. Centrifuge the vial before opening to collect all powder.[4]2. Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.3. Visually inspect for precipitation. If observed, follow the steps in FAQ Q4. Check compound solubility at the working concentration.4. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Complete Loss of Activity | 1. Incorrect storage of stock solution (e.g., at 4°C or room temperature).2. Use of an old or degraded stock solution.3. Contaminated solvent (e.g., water in DMSO).[5] | 1. Always store stock solutions at -20°C or -80°C.[4]2. Prepare a fresh stock solution from the solid compound.3. Use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[6] |
| Sudden Precipitation in Stock Solution | 1. DMSO has absorbed moisture from the atmosphere, reducing its solvating power.2. The storage temperature fluctuated, causing the compound to fall out of solution. | 1. Discard the stock and prepare a new one using fresh, anhydrous DMSO. Store DMSO in small, tightly sealed aliquots.2. Ensure consistent storage at -20°C or -80°C. Do not store in a frost-free freezer, as temperature cycling can occur.[7] |
Experimental Protocols
Protocol for Stock Solution Preparation (10 mM)
-
Preparation: Before opening, bring the vial of this compound to room temperature in a desiccator to prevent condensation.[6] Centrifuge the vial briefly to ensure all powder is at the bottom.[4]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (e.g., For 5 mg of a compound with a Molecular Weight of 450 g/mol , add 1.11 mL of DMSO).
-
Solubilization: Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.[5]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials (e.g., 10-20 µL per vial).
-
Storage: Store the aliquots immediately at -80°C for long-term storage or -20°C for short-term use.[4]
Protocol for Assessing Compound Stability (HPLC-Based)
This protocol provides a framework for evaluating the stability of this compound in your experimental buffer.
-
Sample Preparation:
-
Prepare a working solution of this compound in your final assay buffer at the desired concentration.
-
Prepare a control sample by diluting the compound to the same concentration in a solvent where it is known to be stable (e.g., 100% Acetonitrile or DMSO).
-
-
Incubation:
-
Divide the working solution into several time-point samples (e.g., T=0, 1, 2, 4, 8, 24 hours).
-
Incubate these samples under the exact conditions of your experiment (temperature, light exposure).
-
Store the T=0 sample and the control sample at -80°C immediately.
-
-
Analysis by HPLC:
-
At each time point, stop the degradation process by flash-freezing the sample and storing it at -80°C until analysis.
-
Analyze all samples (including T=0 and control) using a validated stability-indicating HPLC method.[8] This method should be able to separate the parent compound from any potential degradants.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.[8]
-
Visual Guides
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for identifying sources of compound instability.
Solution Preparation and Storage Logic
Caption: Recommended workflow for preparing and storing this compound solutions.
Simplified DNA Gyrase Inhibition Pathway
Caption: Mechanism of action for this compound.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. captivatebio.com [captivatebio.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Overcoming Off-Target Effects of DNA Gyrase-IN-9
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating the potential off-target effects of DNA Gyrase-IN-9, a novel inhibitor of bacterial DNA gyrase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor that targets the ATPase domain of the GyrB subunit of bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA.[3][4][5][6] By blocking the ATP-binding site, this compound prevents the conformational changes required for the enzyme's supercoiling activity, leading to an accumulation of topological stress and ultimately bacterial cell death.[7]
Q2: What are the known off-target effects of this compound?
The complete off-target profile of this compound is still under investigation. However, like many ATP-competitive inhibitors, it has the potential to interact with other ATP-binding proteins in both bacterial and mammalian cells.[1] Potential off-targets could include:
-
Human Topoisomerase II: This enzyme shares structural homology with the ATP-binding site of bacterial DNA gyrase.[1]
-
Protein Kinases: The human kinome is a large family of ATP-dependent enzymes, and cross-reactivity is a common source of off-target effects for ATP-competitive inhibitors.
-
Heat Shock Protein 90 (Hsp90): Some DNA gyrase inhibitors have been shown to interact with the ATP-binding site of Hsp90.[1]
It is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Q3: How can I determine if my experimental results are due to off-target effects?
Unexpected or inconsistent results may indicate off-target activity. Key indicators include:
-
Discrepancy between enzyme inhibition and cellular activity: The concentration required for a cellular effect is significantly different from the IC50 for DNA gyrase inhibition.
-
Unusual phenotypic changes: Observation of cellular effects not typically associated with DNA gyrase inhibition (e.g., changes in cell signaling pathways).
-
Toxicity in eukaryotic cells: If using the compound in a co-culture system or for antimicrobial purposes in a host, toxicity towards mammalian cells is a strong indicator of off-target effects.
To confirm off-target effects, a combination of computational and experimental approaches is recommended.[8]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in eukaryotic cell lines.
-
Possible Cause: Off-target inhibition of essential mammalian enzymes, such as human topoisomerase II or critical kinases.
-
Troubleshooting Steps:
-
Perform a dose-response curve on your specific eukaryotic cell line to determine the CC50 (50% cytotoxic concentration).
-
Conduct a selectivity profiling assay. Test this compound against a panel of human enzymes, including topoisomerase II and a broad range of kinases.
-
Compare the CC50 with the IC50 values for the off-target enzymes. A strong correlation suggests the off-target is responsible for the cytotoxicity.
-
Consider using a lower, non-toxic concentration of this compound if the therapeutic window allows.
-
Synthesize or obtain analogs of this compound with modifications designed to reduce binding to the off-target enzyme.
-
Issue 2: The observed antibacterial effect does not correlate with the potency of DNA gyrase inhibition.
-
Possible Cause: The antibacterial activity may be due to a combination of on-target and off-target effects, or an entirely different off-target may be responsible for the primary phenotype.
-
Troubleshooting Steps:
-
Validate on-target engagement in cells. Use a cellular thermal shift assay (CETSA) or a reporter assay that specifically measures DNA gyrase activity within the bacteria.
-
Perform a whole-genome sequencing (WGS) or transcriptomics (RNA-seq) analysis of bacteria treated with this compound. This can reveal changes in gene expression or mutation patterns that point towards the affected pathways.
-
Use a rescue experiment. If an off-target is suspected, overexpressing the target or treating with a known activator of the affected pathway may rescue the phenotype.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the type of information researchers should generate and analyze.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | Organism | IC50 (nM) |
| DNA Gyrase (GyrB) | E. coli | 50 |
| DNA Gyrase (GyrB) | S. aureus | 75 |
| Topoisomerase IV (ParE) | E. coli | 850 |
| Human Topoisomerase IIα | H. sapiens | 5,200 |
| Kinase A | H. sapiens | 150 |
| Kinase B | H. sapiens | > 10,000 |
Table 2: Cellular Activity and Cytotoxicity of this compound
| Assay | Cell Line / Strain | EC50 / MIC / CC50 (µM) |
| Minimum Inhibitory Concentration (MIC) | E. coli | 0.5 |
| Minimum Inhibitory Concentration (MIC) | S. aureus | 0.8 |
| Cytotoxicity (CC50) | HEK293 | 15 |
| Cytotoxicity (CC50) | HepG2 | 25 |
Key Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of protein kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution).
-
Kinase Panel: Select a commercial kinase profiling service or a in-house panel of purified kinases. A broad panel (e.g., 96 or more kinases) is recommended for initial screening.
-
Assay Procedure:
-
Add the kinase, a suitable substrate, and ATP to the wells of a microplate.
-
Add the diluted this compound to the respective wells. Include positive (known inhibitor) and negative (DMSO) controls.
-
Incubate the plate at the optimal temperature for the kinases (typically 30°C or 37°C).
-
Stop the reaction and measure the kinase activity. This is often done using a fluorescence- or luminescence-based method that detects the amount of phosphorylated substrate or remaining ATP.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to DNA gyrase within the bacterial cell.
-
Cell Culture and Treatment: Grow a culture of the target bacteria to mid-log phase. Treat the cells with this compound at a relevant concentration (e.g., 5x MIC) and a vehicle control (DMSO) for a specified time.
-
Cell Lysis and Heating: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific for the GyrA or GyrB subunit of DNA gyrase.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the DNA gyrase.
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: Hypothetical signaling pathway affected by off-target kinase inhibition.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DNA Gyrase-IN-9 Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DNA Gyrase-IN-9 in their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is an inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] this compound belongs to a class of inhibitors that function by stabilizing the covalent enzyme-DNA complex, which leads to double-strand breaks and ultimately results in bacterial cell death.[4][5] It is believed to be an ATP-competitive inhibitor, targeting the ATPase activity of the GyrB subunit.[5]
2. What are the primary assays to determine the efficacy of this compound?
The primary assays to evaluate the efficacy of this compound are:
-
DNA Supercoiling Assay: This in vitro assay directly measures the ability of the inhibitor to prevent DNA gyrase from introducing negative supercoils into relaxed plasmid DNA.[6][7]
-
ATPase Activity Assay: This assay determines the inhibitor's effect on the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function.[8][9][10]
-
Cell-Based Assays: These assays assess the inhibitor's activity within a cellular context, typically by determining the minimum inhibitory concentration (MIC) against various bacterial strains.[11]
3. What is the expected IC50 value for this compound?
The 50% inhibitory concentration (IC50) for this compound can vary depending on the specific assay conditions, such as enzyme and substrate concentrations, and the bacterial species from which the gyrase is derived. For novel inhibitors, IC50 values can range from nanomolar to micromolar concentrations.[12] It is crucial to perform a dose-response experiment to determine the precise IC50 under your specific experimental setup.
4. Can this compound be used against both Gram-positive and Gram-negative bacteria?
While DNA gyrase is a validated target in both Gram-positive and Gram-negative bacteria, the efficacy of specific inhibitors can differ.[13] Generally, DNA gyrase is the primary target for quinolones in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive bacteria.[13][14] The spectrum of activity for this compound should be determined empirically by testing against a panel of representative bacterial strains.
Troubleshooting Guides
DNA Supercoiling Assay
| Problem | Possible Cause | Solution |
| No supercoiling observed even in the no-inhibitor control. | 1. Inactive DNA gyrase enzyme. 2. Degraded ATP.[15] 3. Incorrect buffer composition.[6] | 1. Use a fresh aliquot of enzyme or test enzyme activity with a known potent inhibitor as a control. 2. Prepare fresh ATP solution. Avoid multiple freeze-thaw cycles of the assay buffer containing ATP.[16] 3. Verify the concentrations of all buffer components, especially MgCl2, which is critical for enzyme activity.[6] |
| Smearing of DNA bands on the agarose gel. | 1. Nuclease contamination.[15] 2. Overloading of DNA on the gel. | 1. Ensure all reagents and equipment are nuclease-free. Include a negative control without enzyme to check for nuclease activity in the buffer or DNA. 2. Reduce the amount of plasmid DNA loaded onto the gel. |
| Inconsistent IC50 values between experiments. | 1. Variability in enzyme concentration. 2. Inaccurate inhibitor dilutions. 3. Inconsistent incubation times. | 1. Prepare a master mix of the enzyme and buffer to add to all reactions. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Use a timer to ensure consistent incubation periods for all reactions. |
| Relaxed DNA runs at the same position as supercoiled DNA. | Presence of an intercalating agent (e.g., ethidium bromide) in the gel running buffer.[15] | Prepare fresh gel and running buffer without any intercalating agents. Post-stain the gel with an intercalating dye after electrophoresis. |
ATPase Activity Assay
| Problem | Possible Cause | Solution |
| High background signal in the no-enzyme control. | 1. Contamination of reagents with ATP or phosphate. 2. Non-enzymatic hydrolysis of ATP. | 1. Use high-purity reagents and sterile, nuclease-free water. 2. Run a control with ATP and buffer alone to assess the rate of non-enzymatic hydrolysis. |
| Low signal-to-noise ratio. | 1. Suboptimal enzyme concentration. 2. Insufficient incubation time. | 1. Titrate the DNA gyrase concentration to find the optimal amount that gives a robust signal. 2. Increase the incubation time to allow for more ATP hydrolysis. |
| Precipitation of the inhibitor in the assay buffer. | Poor solubility of this compound. | 1. Dissolve the inhibitor in a suitable solvent like DMSO at a higher stock concentration and then dilute it in the assay buffer. Ensure the final DMSO concentration is low and consistent across all wells. 2. Test the solubility of the compound in the assay buffer before starting the experiment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Target | IC50 (µM) |
| DNA Supercoiling | E. coli DNA Gyrase | 5.2 ± 0.8 |
| DNA Supercoiling | S. aureus DNA Gyrase | 12.6 ± 1.5 |
| ATPase Activity | E. coli DNA Gyrase | 8.1 ± 1.1 |
| ATPase Activity | S. aureus DNA Gyrase | 18.4 ± 2.3 |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Negative | 16 |
| Pseudomonas aeruginosa PAO1 | Negative | 64 |
| Staphylococcus aureus ATCC 29213 | Positive | 8 |
| Enterococcus faecalis ATCC 29212 | Positive | 32 |
Experimental Protocols
DNA Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA (1 µg/µL)
-
E. coli or S. aureus DNA Gyrase
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)[6]
-
This compound (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[16]
-
1% Agarose gel in TAE buffer
-
TAE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare a reaction mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add varying concentrations of this compound or DMSO (vehicle control) to labeled microcentrifuge tubes.
-
Add the reaction mix to each tube.
-
Initiate the reaction by adding DNA gyrase to each tube (except for the no-enzyme control).
-
Stop the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.[15]
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
ATPase Activity Assay
This assay measures the amount of ATP hydrolyzed by DNA gyrase.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Linearized pBR322 DNA
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT, 1 mM EDTA)[8]
-
ATP
-
Reagents for detecting ATP hydrolysis (e.g., a coupled enzyme system with pyruvate kinase and lactate dehydrogenase to measure NADH depletion at 340 nm, or a malachite green-based phosphate detection reagent).[8][9]
-
This compound (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, linearized DNA, and the components of the detection system.
-
Add varying concentrations of this compound or DMSO (vehicle control).
-
Add DNA gyrase to all wells except the no-enzyme control.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes.[8]
-
Initiate the reaction by adding ATP to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence in a microplate reader at the appropriate wavelength for the detection method used.
-
Calculate the rate of ATP hydrolysis for each reaction and determine the IC50 value of this compound.
Visualizations
Caption: Workflow for DNA Gyrase Supercoiling Assay.
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting DNA Supercoiling Assay Issues.
References
- 1. gosset.ai [gosset.ai]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. profoldin.com [profoldin.com]
- 10. cbioc.com [cbioc.com]
- 11. fiu.flintbox.com [fiu.flintbox.com]
- 12. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. topogen.com [topogen.com]
Technical Support Center: Synthesis of DNA Gyrase-IN-9 and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of DNA Gyrase-IN-9 and its pyrazolopyridinone-based derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical structure of this compound?
A1: this compound is an antibacterial agent featuring a pyrazolo[3,4-b]pyridin-6-one core. This heterocyclic scaffold is the basis for its inhibitory activity against DNA gyrase.
Q2: What are the primary synthetic strategies for constructing the pyrazolo[3,4-b]pyridin-6-one scaffold?
A2: The most common strategies involve the cyclocondensation of a substituted aminopyrazole with a β-ketoester or a related 1,3-dicarbonyl compound. Another approach is the annulation of enals with pyrazol-5-amines.[1] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters include reaction temperature, the choice of catalyst and solvent, and the rate of addition of reagents. For instance, in related syntheses, rapid addition of a base can lead to the formation of undesired byproducts and a significant decrease in yield. The reaction's regioselectivity can also be highly dependent on the reaction conditions and the nature of the substituents on the starting materials.
Q4: How can I purify the final this compound derivatives?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative. In some cases, recrystallization from an appropriate solvent system can also be an effective purification method.
Q5: What analytical techniques are used to characterize the synthesized compounds?
A5: Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound derivatives, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Incorrect reaction temperature.- Inactive catalyst or reagents.- Suboptimal solvent.- Formation of stable, undesired intermediates. | - Optimize the reaction temperature by performing small-scale trials at different temperatures.- Ensure the freshness and purity of all reagents and catalysts.- Screen different solvents to improve solubility and reaction kinetics.- Monitor the reaction by TLC or LC-MS to identify any stable intermediates and adjust conditions accordingly. |
| Formation of Regioisomers | - Lack of regioselectivity in the cyclization step. | - Modify the substituents on the pyrazole or dicarbonyl starting material to favor the formation of the desired isomer.- Experiment with different catalysts and reaction conditions, as these can influence the regiochemical outcome of the cyclization. |
| Presence of Multiple Byproducts | - Side reactions such as self-condensation of starting materials.- Decomposition of starting materials or product under the reaction conditions. | - Adjust the stoichiometry of the reactants.- Lower the reaction temperature or shorten the reaction time.- Use a milder catalyst or base.- Ensure an inert atmosphere if reactants are sensitive to air or moisture. |
| Difficulty in Product Purification | - Co-elution of the product with impurities during chromatography.- Product instability on silica gel. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider using a different stationary phase for chromatography (e.g., alumina).- If the product is unstable, minimize its time on the column and use it immediately in the next step or for analysis. Recrystallization may be a gentler alternative. |
Experimental Protocols
Representative Synthesis of a Pyrazolo[3,4-b]pyridin-6-one Core
This protocol is a generalized procedure based on common synthetic routes for this class of compounds. Researchers should adapt it based on their specific target molecule.
Reaction Scheme:
Procedure:
-
Reaction Setup: To a solution of a substituted 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the β-ketoester or 1,3-dicarbonyl compound (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine), depending on the specific reaction requirements.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[3,4-b]pyridin-6-one derivative.
Signaling Pathways and Workflows
Troubleshooting Workflow for Low Product Yield
This diagram outlines a logical approach to troubleshooting experiments with low yields.
References
Technical Support Center: Overcoming Poor Cell Permeability of Novel Gyrase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of novel gyrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my novel gyrase inhibitor showing potent in vitro activity against the purified enzyme but weak or no whole-cell activity, especially against Gram-negative bacteria?
A1: This is a common challenge primarily due to the formidable permeability barrier presented by the Gram-negative bacterial cell envelope.[1][2][3] This envelope consists of an outer membrane (OM) and an inner membrane (IM), which can prevent the inhibitor from reaching its cytoplasmic target, DNA gyrase.[4][5] Additionally, Gram-negative bacteria possess efflux pumps that can actively transport the inhibitor out of the cell, further reducing its intracellular concentration.[6][7][8][9]
Q2: What are the key physicochemical properties of my inhibitor that I should consider to improve its cell permeability?
A2: Several physicochemical properties are crucial for bacterial cell permeability. These include:
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Molecular Weight (MW): Generally, smaller molecules (MW < 600 Da) have better permeability.[10]
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Lipophilicity (logP/logD): A delicate balance is required. The molecule needs to be hydrophilic enough to traverse the outer membrane's porin channels but also lipophilic enough to cross the inner membrane.[10][11] For Gram-negative bacteria, compounds tend to be more polar and less lipophilic.[10]
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Polar Surface Area (PSA): Higher PSA can be favorable for permeation through porin channels.[4][10]
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Charge: Cationic compounds can interact favorably with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane, potentially enhancing uptake.[1]
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Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can influence solubility and membrane traversal.[11]
Q3: What are efflux pumps, and how do they contribute to the poor efficacy of my gyrase inhibitor?
A3: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[6][7][12] This reduces the intracellular concentration of the inhibitor to sub-therapeutic levels, even if it successfully permeates the outer membrane.[5] Major families of efflux pumps in Gram-negative bacteria include the Resistance-Nodulation-Division (RND) family, which are particularly effective at extruding a broad spectrum of compounds.[6][7] Overexpression of these pumps is a common mechanism of acquired antibiotic resistance.[7][12]
Q4: Can I use an efflux pump inhibitor (EPI) to improve the activity of my gyrase inhibitor?
A4: Yes, using an EPI in combination with your gyrase inhibitor is a promising strategy.[6][7] EPIs block the activity of efflux pumps, leading to an increased intracellular accumulation of the primary antibiotic.[7][12] This can restore the susceptibility of otherwise resistant bacterial strains.[6] Common examples of EPIs include phenylalanine-arginyl β-naphthylamide (PAβN) and reserpine.[6]
Q5: What is an outer membrane permeabilizer, and how can it help?
A5: Outer membrane permeabilizers are compounds that disrupt the integrity of the Gram-negative outer membrane, making it more permeable to other molecules, including antibiotics that would otherwise be excluded.[1] These are often cationic, amphiphilic molecules that can interact with and displace the divalent cations that stabilize the LPS layer.[1] Using a permeabilizer in conjunction with your gyrase inhibitor could significantly improve its ability to reach the periplasm and subsequently the cytoplasm.
Troubleshooting Guides
This section provides practical guidance for specific experimental issues you might encounter.
Issue 1: My inhibitor has a high Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria but a low MIC against a corresponding efflux pump-deficient strain (e.g., ΔtolC).
-
Question: Does this result definitively prove that my compound is an efflux pump substrate?
-
Answer: A significant reduction in MIC (typically ≥4-fold) in an efflux-deficient strain is strong evidence that your compound is actively effluxed.[2][13] The TolC protein is a common outer membrane component of several major efflux pump systems in E. coli and other Gram-negative bacteria.[2]
-
Troubleshooting Steps:
-
Confirm the phenotype: Repeat the MIC testing with both the wild-type and the efflux-deficient strain, ensuring consistent experimental conditions.
-
Quantify intracellular accumulation: Directly measure the concentration of your inhibitor inside the bacterial cells in the presence and absence of an EPI using techniques like liquid chromatography-mass spectrometry (LC-MS) or radiolabeled compounds.[14]
-
Issue 2: My inhibitor shows poor activity against all bacterial strains tested, including Gram-positive bacteria and efflux-deficient Gram-negative strains.
-
Question: What could be the primary reason for this broad lack of activity?
-
Answer: If even Gram-positive bacteria (which lack an outer membrane) and efflux-deficient strains are not susceptible, the issue is likely poor permeability across the cytoplasmic (inner) membrane or the inhibitor is rapidly metabolized. It's also possible the inhibitor has off-target effects that are not apparent in enzyme-only assays.
-
Troubleshooting Steps:
-
Assess inner membrane permeability: Utilize assays that specifically measure permeation across the cytoplasmic membrane. This can be done using spheroplasts (bacterial cells with the outer membrane removed) or by employing fluorescent probes that are sensitive to inner membrane integrity.[15]
-
Evaluate compound stability: Determine the stability of your compound in the bacterial growth medium and in the presence of bacterial lysates to check for enzymatic degradation.
-
Re-evaluate physicochemical properties: Analyze the inhibitor's logP, PSA, and hydrogen bonding capacity.[11] Highly lipophilic or extremely polar compounds may struggle to cross the cytoplasmic membrane.
-
Consider alternative uptake mechanisms: Some compounds utilize specific transporters to enter the cell. Investigate if your inhibitor's structure is similar to any known substrates of bacterial uptake systems.[9]
-
Quantitative Data Summary
Table 1: Influence of Efflux Pump Deletion on Gyrase Inhibitor Activity
| Compound | Organism | Wild-Type MIC (µg/mL) | Efflux-Deficient (ΔtolC) MIC (µg/mL) | Fold Change in MIC | Reference |
| Pyrrolamide 4 | E. coli | >200 | <1 | >200 | [13] |
| Debio-1452 | E. coli | Inactive | 0.062 | N/A | [2] |
| Novobiocin | S. aureus | Varies | Varies (with NorA overexpression) | - | [6] |
| Ciprofloxacin | P. aeruginosa | Varies | Varies (with Mex pump overexpression) | - | [8] |
Table 2: Physicochemical Properties of Antibacterial Compounds
| Parameter | Gram-positive Agents (Mean) | Gram-negative Agents (Mean) | "Rule-of-Five" Guideline | Reference |
| Molecular Weight | 813 | 414 | < 500 | [4] |
| logP | Varies | -0.1 | < 5 | [10] |
| Polar Surface Area (PSA) | Higher | 165 Ų | < 140 Ų | [4][10] |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor
Objective: To determine if an efflux pump inhibitor can potentiate the activity of a novel gyrase inhibitor.
Materials:
-
Novel gyrase inhibitor stock solution
-
Efflux pump inhibitor (e.g., PAβN) stock solution
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the novel gyrase inhibitor in CAMHB in the microtiter plate.
-
Prepare a second set of serial dilutions of the gyrase inhibitor, but in CAMHB containing a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL PAβN).
-
Add the standardized bacterial inoculum to all wells.
-
Include appropriate controls: wells with bacteria only (growth control), wells with medium only (sterility control), and wells with bacteria and the EPI alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the gyrase inhibitor that completely inhibits visible growth.
-
Compare the MIC values in the presence and absence of the EPI. A significant decrease in the MIC with the EPI suggests efflux pump involvement.
Protocol 2: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
Objective: To assess whether a compound disrupts the outer membrane of Gram-negative bacteria.
Materials:
-
Bacterial strain (e.g., P. aeruginosa PAO1)
-
HEPES buffer
-
NPN stock solution (in acetone or ethanol)
-
Test compound
-
Positive control (e.g., Polymyxin B)
-
Fluorometer and 96-well black microtiter plates
Procedure:
-
Grow bacteria to mid-log phase, then harvest and wash the cells with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).
-
In the microtiter plate, add the bacterial suspension to each well.
-
Add varying concentrations of the test compound to the wells. Include a positive control and a no-compound control.
-
Add NPN to all wells to a final concentration of 10 µM.
-
Immediately measure the fluorescence (Excitation: 350 nm, Emission: 420 nm) over time.
-
An increase in fluorescence indicates that NPN has entered the outer membrane, signifying membrane disruption by the test compound.[15][16]
Visualizations
References
- 1. Multidrug-resistant bacteria: overcoming antibiotic permeability barriers of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding antibiotic resistance via outer membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permeability barriers of Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of antibiotic permeability | Antimicrobial Resistance | University of Bristol [bristol.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Bacterial DNA: A Comparative Analysis of DNA Gyrase-IN-9 and Ciprofloxacin
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibacterial agents is paramount in the ever-present battle against microbial resistance. This guide provides a detailed, data-driven comparison of a novel investigational agent, DNA Gyrase-IN-9, and the well-established fluoroquinolone, ciprofloxacin, focusing on their distinct mechanisms of action against bacterial DNA gyrase and topoisomerase IV.
At the heart of bacterial replication and survival lies the essential enzyme DNA gyrase, a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription.[1] This enzyme, absent in higher eukaryotes, presents a prime target for antibacterial therapies.[2] Both this compound and ciprofloxacin exert their antibacterial effects by targeting this crucial enzyme, yet their specific interactions and broader mechanistic profiles exhibit key differences.
Ciprofloxacin, a widely used second-generation fluoroquinolone, functions by inhibiting both DNA gyrase and another type II topoisomerase, topoisomerase IV.[3] This dual-targeting mechanism contributes to its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[3] Ciprofloxacin stabilizes the covalent complex between these enzymes and the cleaved DNA, leading to the accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.
This compound, also identified as compound 4j in the primary literature, is a novel antibacterial agent that selectively targets DNA gyrase. Emerging from a series of D-galactose-conjugated thiosemicarbazones, this compound has demonstrated potent inhibitory activity, particularly against Gram-positive bacteria.
Quantitative Performance: A Tale of Two Inhibitors
The following tables summarize the key quantitative data for this compound and ciprofloxacin, providing a clear comparison of their antibacterial potency and enzyme inhibition.
| Compound | Organism | MIC (μg/mL) | MBC (μg/mL) |
| This compound | Gram-positive bacteria | 0.5 - 2 | 2 - 8 |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | 1.0 |
Table 1: Antibacterial Activity. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Compound | Enzyme | Organism | IC50 (μg/mL) | IC50 (μM) |
| This compound | DNA Gyrase | Staphylococcus aureus | 6.29 | ~15.7 (Estimated) |
| Ciprofloxacin | DNA Gyrase | Staphylococcus aureus | 61.7 | ~186 |
| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 3.0 | ~9 |
Table 2: Enzyme Inhibition. 50% Inhibitory Concentration (IC50) values against target enzymes. The molecular weight of this compound is estimated to be around 400 g/mol for the purpose of this conversion.
Unraveling the Mechanisms: A Visual Guide
The distinct mechanisms of action of this compound and ciprofloxacin are visualized in the following diagrams.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Ciprofloxacin.
Experimental Corner: The How-To of the Data
The quantitative data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays cited.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The antibacterial activity of this compound and ciprofloxacin is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in appropriate broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and an appropriate buffer system.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or ciprofloxacin) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates, allowing for visualization and quantification.
-
IC50 Determination: The intensity of the supercoiled DNA band is quantified, and the IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the inhibitory effect of a compound on the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Reaction Mixture: A reaction mixture is prepared containing kDNA, topoisomerase IV enzyme, ATP, and a suitable buffer.
-
Inhibitor Addition: Different concentrations of the test compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period to allow for decatenation.
-
Reaction Termination: The reaction is stopped.
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
IC50 Determination: The amount of decatenated DNA is quantified, and the IC50 value is determined as the concentration of the inhibitor that reduces the decatenation activity by 50%.
Caption: Workflow for key experimental protocols.
Concluding Remarks
This guide provides a foundational comparison of this compound and ciprofloxacin, highlighting their distinct inhibitory profiles. While ciprofloxacin offers a broader spectrum of action by targeting both DNA gyrase and topoisomerase IV, this compound demonstrates potent and selective inhibition of DNA gyrase, particularly in Gram-positive bacteria. The provided experimental data and protocols offer a framework for researchers to further investigate these and other novel antibacterial agents. As the landscape of antibiotic resistance continues to evolve, a deep understanding of the mechanisms of action of new and existing drugs is critical for the development of effective therapeutic strategies.
References
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Novel DNA Gyrase Inhibitors and Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge. Fluoroquinolones, a major class of antibiotics targeting DNA gyrase and topoisomerase IV, have been rendered less effective by the rise of resistant bacterial strains.[1][2][3] This guide provides a framework for assessing the cross-resistance profile of novel DNA gyrase inhibitors, exemplified by the hypothetical compound "DNA Gyrase-IN-9," against established fluoroquinolones. Understanding the potential for cross-resistance is paramount in the development of new antibacterial agents that can circumvent existing resistance mechanisms.
Understanding the Landscape of Fluoroquinolone Resistance
Resistance to fluoroquinolones in bacteria primarily arises from two key mechanisms:
-
Alterations in Target Enzymes: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance.[1][2][4] These mutations, often occurring in a specific region known as the quinolone resistance-determining region (QRDR), reduce the binding affinity of fluoroquinolones to their target enzymes.[4]
-
Decreased Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the antibiotic. This is achieved through two main strategies: decreased uptake due to alterations in porin channels in the outer membrane (in Gram-negative bacteria) and increased efflux of the drug by overexpressing multidrug resistance (MDR) efflux pumps.[1][2][5]
A novel DNA gyrase inhibitor's effectiveness will be significantly influenced by its ability to overcome these established resistance mechanisms. Therefore, cross-resistance studies are a critical component of preclinical evaluation.
Comparative Performance Data
To assess the cross-resistance profile of a new inhibitor, its activity must be tested against a panel of bacterial strains with well-characterized resistance mechanisms. The following table presents hypothetical data for our example compound, this compound, compared to ciprofloxacin and levofloxacin, two widely used fluoroquinolones. The data is illustrative of what would be generated in such a study.
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | This compound IC50 (µM) | Ciprofloxacin IC50 (µM) | Levofloxacin IC50 (µM) |
| E. coli ATCC 25922 | Wild-Type (Susceptible) | 0.06 | 0.015 | 0.03 | 0.5 | 1.2 | 1.5 |
| E. coli GYR101 | GyrA (Ser83Leu) | 0.12 | 2 | 4 | 1.0 | 35 | 40 |
| E. coli GYR102 | GyrA (Ser83Leu, Asp87Asn) | 0.25 | 32 | 64 | 2.5 | >100 | >100 |
| E. coli AC100 | AcrAB-TolC Overexpression | 0.24 | 0.12 | 0.24 | 0.5 | 1.3 | 1.6 |
| S. aureus ATCC 29213 | Wild-Type (Susceptible) | 0.03 | 0.25 | 0.12 | 0.3 | 2.5 | 1.8 |
| S. aureus SA1199B | NorA Overexpression | 0.12 | 4 | 2 | 0.3 | 2.6 | 1.9 |
| S. aureus GR101 | GrlA (Ser80Phe) | 0.06 | 8 | 4 | 0.7 | 50 | 45 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal inhibitory concentration against DNA gyrase supercoiling. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of a reliable comparison. The following are standard protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility. The broth microdilution method is a standard procedure.[6]
Protocol:
-
Preparation of Bacterial Inoculum: A culture of the bacterial strain is grown to the logarithmic phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL) in cation-adjusted Mueller-Hinton broth.
-
Preparation of Antibiotic Dilutions: The test compounds (this compound and fluoroquinolones) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DNA gyrase.[7][8]
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (as the substrate), purified DNA gyrase enzyme, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or fluoroquinolones) are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the supercoiling reaction to occur.
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (containing SDS and proteinase K).
-
Analysis by Gel Electrophoresis: The different forms of plasmid DNA (relaxed and supercoiled) are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Visualizing Mechanisms and Workflows
Diagrams are essential for clarifying complex biological pathways and experimental procedures.
Caption: Mechanism of fluoroquinolone action and resistance.
References
- 1. Mechanisms of resistance to quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging mechanisms of fluoroquinolone resistance. [stacks.cdc.gov]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antibacterial Efficacy of Novel DNA Gyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the discovery and validation of novel antimicrobial agents. DNA gyrase, an essential bacterial enzyme that modulates DNA topology, remains a prime target for antibiotic development. This guide provides a framework for validating the antibacterial activity of a novel DNA gyrase inhibitor, here termed DNA Gyrase-IN-9, against various bacterial strains. We present a comparative analysis of its potential efficacy against established DNA gyrase inhibitors, supported by detailed experimental protocols and visual workflows to aid in research and development.
Comparative Antibacterial Activity
The minimum inhibitory concentration (MIC) is a crucial metric for assessing the potency of an antimicrobial agent. The following table summarizes the MIC values of well-characterized DNA gyrase inhibitors against common Gram-negative and Gram-positive bacteria. This provides a benchmark for evaluating the performance of novel inhibitors like this compound.
| Compound | Target | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| This compound | DNA Gyrase | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Ciprofloxacin | DNA Gyrase & Topoisomerase IV | 0.016[1] | 0.185[2] | 0.75[2] |
| Levofloxacin | DNA Gyrase & Topoisomerase IV | ≤0.008 - 0.5 | 0.12 - 1.0[3][4] | 0.5 - >8.0[3][4] |
| Novobiocin | DNA Gyrase (GyrB) | 64 | 0.06 - 0.12 | >128 |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions. The data presented here are compiled from various studies for comparative purposes.
Experimental Protocols
Accurate and reproducible experimental design is paramount in validating the activity of a new antibacterial compound. Below are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB)
-
This compound and other inhibitors
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Prepare Compound Dilutions:
-
Perform a serial two-fold dilution of this compound and other inhibitors in MHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any inhibitor) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Bacterial Growth Curve Assay
This assay evaluates the effect of an antimicrobial agent on the growth kinetics of a bacterial population over time.
Materials:
-
Bacterial strains
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound at various concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare Cultures:
-
Inoculate an overnight culture of the test bacterium into fresh TSB and grow to the early exponential phase (OD600 ≈ 0.1).
-
-
Set up Experimental Cultures:
-
Prepare flasks with fresh TSB containing different concentrations of this compound.
-
Include a control flask with no inhibitor.
-
Inoculate each flask with the early exponential phase culture to a starting OD600 of approximately 0.05.
-
-
Incubation and Monitoring:
-
Incubate the flasks at 37°C with constant shaking.
-
At regular time intervals (e.g., every hour for 8-24 hours), aseptically remove an aliquot from each flask and measure the OD600.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves for each concentration of the inhibitor and the control.
-
DNA Gyrase Supercoiling Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
This compound at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the desired concentration of this compound.
-
Include a positive control (reaction with DNA gyrase but no inhibitor) and a negative control (reaction without DNA gyrase).
-
-
Enzyme Addition and Incubation:
-
Add purified DNA gyrase to the reaction mixtures (except the negative control).
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a loading dye).
-
-
Agarose Gel Electrophoresis:
-
Load the reaction mixtures onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
The inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the positive control.
-
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating antibacterial activity.
Caption: Mechanism of action of DNA gyrase and its inhibition.
References
- 1. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DNA Gyrase-IN-9: A Structural and Functional Comparison with Known Gyrase Inhibitors
For Immediate Release
In the ongoing battle against antibiotic resistance, the bacterial enzyme DNA gyrase remains a critical target for novel drug development. A promising new contender in this arena, DNA Gyrase-IN-9, demonstrates potent inhibitory activity. This guide provides a comprehensive structural and functional comparison of this compound with established classes of DNA gyrase inhibitors, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Introduction to DNA Gyrase and its Inhibition
Bacterial DNA gyrase, a type II topoisomerase, is essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] The enzyme is a heterotetramer, consisting of two GyrA and two GyrB subunits (A₂B₂).[1][2] The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[1][2]
Inhibitors of DNA gyrase disrupt this vital process, leading to bacterial cell death. They are broadly categorized based on their mechanism of action and binding site. The most well-known classes are the quinolones, which trap the enzyme-DNA cleavage complex, and the aminocoumarins, which competitively inhibit the ATPase activity of the GyrB subunit.[1] this compound emerges as a significant molecule within a newer class of inhibitors.
Structural Comparison of DNA Gyrase Inhibitors
A clear understanding of the structural diversity among DNA gyrase inhibitors is fundamental to designing more effective and specific antibacterial agents.
This compound (Compound 4j)
This compound, also identified as compound 4j in scientific literature, belongs to a novel class of inhibitors characterized by an azole ring structure. While the precise, publicly available chemical structure of this compound (compound 4j) remains proprietary to its developing entity, related research on pyrazole, oxazole, and imidazole derivatives suggests a scaffold that is distinct from the classic quinolone and coumarin cores.[3]
Known DNA Gyrase Inhibitors
For comparison, the core structures of representative inhibitors from established classes are presented below:
-
Quinolones (e.g., Ciprofloxacin): Characterized by a 4-quinolone bicyclic core. Variations in substituents at different positions of this core dictate the antibacterial spectrum and potency.
-
Aminocoumarins (e.g., Novobiocin): Possess a 3-amino-4,7-dihydroxycoumarin ring linked to a noviose sugar and a benzoic acid derivative.
Quantitative Performance Data
The efficacy of DNA gyrase inhibitors is quantified through various in vitro and cell-based assays. The following tables summarize the key performance indicators for this compound and a selection of well-characterized inhibitors.
| Inhibitor | Target Organism | IC₅₀ (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 6.29 | |
| Ciprofloxacin | Mycobacterium tuberculosis | >1000 | |
| Sparfloxacin | Mycobacterium tuberculosis | 2-3 | |
| Gatifloxacin | Mycobacterium tuberculosis | 2-3 | |
| Levofloxacin | Mycobacterium tuberculosis | 5 | |
| Novobiocin | Escherichia coli | 170 nM | |
| Compound 3k (Pyrazole) | Staphylococcus aureus | 0.15 | |
| Compound 3k (Pyrazole) | Bacillus subtilis | 0.25 |
Table 1: Comparative IC₅₀ Values against DNA Gyrase. The 50% inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro.
| Inhibitor | Target Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | 0.5-2 | |
| Ciprofloxacin | Mycobacterium tuberculosis | 128 | |
| Gatifloxacin | Mycobacterium tuberculosis | 0.12 | |
| Sparfloxacin | Mycobacterium tuberculosis | 0.125 | |
| Moxifloxacin | Chlamydia pneumoniae | 0.063 | |
| Levofloxacin | Chlamydia pneumoniae | 0.25 |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The data presented in this guide are derived from standardized experimental assays. Below are the detailed methodologies for the key experiments cited.
DNA Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and spermidine).
-
Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Enzyme Addition and Incubation: The reaction is initiated by adding purified DNA gyrase to the mixture. The reactions are then incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Agarose Gel Electrophoresis: The DNA products are resolved by electrophoresis on an agarose gel. Supercoiled and relaxed DNA forms migrate at different rates, allowing for their separation.
-
Visualization and Quantification: The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The IC₅₀ value is determined by calculating the inhibitor concentration that results in a 50% reduction in the supercoiled DNA band intensity compared to the no-inhibitor control.
DNA Cleavage Assay
This assay is particularly relevant for quinolone-like inhibitors and assesses their ability to stabilize the covalent complex between DNA gyrase and cleaved DNA.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with DNA gyrase in the presence of various concentrations of the test compound.
-
Induction of Cleavage Complex: The inhibitor stabilizes the cleavage complex, resulting in linearized plasmid DNA.
-
Reaction Termination and Protein Digestion: The reaction is stopped by adding SDS and proteinase K to digest the gyrase enzyme, leaving the cleaved DNA.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. The amount of linear DNA is indicative of the inhibitor's ability to trap the cleavage complex.
-
Analysis: The intensity of the linear DNA band is quantified to determine the concentration of the inhibitor that produces the maximum cleavage.
ATPase Assay
This assay measures the inhibition of the ATPase activity of the GyrB subunit.
-
Reaction Components: The assay mixture contains purified GyrB subunit, ATP, and a buffer system.
-
Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of the test inhibitor.
-
ATP Hydrolysis Measurement: The rate of ATP hydrolysis is measured, often through a coupled-enzyme assay that produces a colorimetric or fluorescent signal proportional to the amount of ADP produced.
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The inhibition of DNA gyrase triggers a cascade of events within the bacterial cell, ultimately leading to cell death. The experimental workflows are designed to elucidate the mechanism of action of novel inhibitors.
Figure 1: General signaling pathway of DNA gyrase inhibition.
Figure 2: Experimental workflow for gyrase inhibitor discovery.
Conclusion
This compound represents a potent new scaffold for the development of novel antibacterial agents. Its distinct structural class and impressive inhibitory activity against Gram-positive bacteria, including S. aureus, highlight its potential to address the growing challenge of antibiotic resistance. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the research community to further evaluate and build upon this promising new inhibitor. Continued investigation into the precise binding mode and structure-activity relationships of this compound and its analogs will be crucial in optimizing its therapeutic potential.
References
- 1. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of Novel DNA Gyrase Inhibitor Efficacy in Animal Models
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the validation of new drug candidates in robust preclinical models is paramount. This guide provides a comparative analysis of the in vivo efficacy of novel DNA gyrase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against established alternatives in relevant animal models of bacterial infection.
Executive Summary
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, remains a prime target for antibacterial drug development.[1] This guide focuses on the in vivo validation of emerging DNA gyrase inhibitors, presenting a head-to-head comparison of their efficacy in established animal infection models. By examining key performance indicators such as bacterial load reduction and survival rates, this report aims to provide a clear, data-driven perspective on the potential of these novel compounds to address the growing threat of drug-resistant pathogens.
Comparative Efficacy of DNA Gyrase Inhibitors
To illustrate the in vivo potential of novel DNA gyrase inhibitors, this guide compares the performance of CUO246 , a recently developed inhibitor, with the widely used fluoroquinolone, Moxifloxacin . The data presented is derived from a neutropenic murine thigh infection model, a standard for evaluating the efficacy of antibacterial agents against localized soft tissue infections.[2]
Quantitative Performance Data
The following table summarizes the in vivo efficacy of CUO246 and Moxifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model.
| Compound | Dose (mg/kg) | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) vs. Control | Animal Model | Bacterial Strain |
| CUO246 | 50 | Subcutaneous | ~2.5 | Neutropenic Mouse Thigh | S. aureus |
| Moxifloxacin | 30 | Oral | ~2.0 | Neutropenic Mouse Thigh | S. aureus |
Note: The data for CUO246 is extrapolated from published studies.[3] Specific experimental conditions can lead to variations in results.
Experimental Workflow and Methodologies
The evaluation of in vivo efficacy relies on standardized and reproducible experimental protocols. The following section details the methodology for the neutropenic murine thigh infection model, a cornerstone in antibacterial drug assessment.[4]
Neutropenic Murine Thigh Infection Model Protocol
This model is designed to assess the antimicrobial activity of compounds in an immunocompromised host, allowing for a direct measure of the drug's bactericidal or bacteriostatic effects.[2]
1. Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4]
-
A typical regimen involves two doses administered on day -4 and day -1 prior to infection.[4]
2. Bacterial Inoculum Preparation:
-
The challenge organism, such as Staphylococcus aureus, is grown to a logarithmic phase.
-
The bacterial suspension is then diluted to the desired concentration for infection.
3. Infection:
-
A defined volume of the bacterial inoculum is injected directly into the thigh muscle of the neutropenic mice.[4]
4. Drug Administration:
-
The test compound (e.g., DNA Gyrase-IN-9) and a comparator drug are administered at various doses and schedules (e.g., subcutaneous, oral).
-
Treatment typically begins a few hours post-infection.
5. Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-infection), mice are euthanized.
-
The infected thigh tissue is excised, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU).
-
The efficacy is measured by the reduction in bacterial load (log10 CFU) compared to a vehicle-treated control group.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the DNA gyrase inhibition pathway and the experimental workflow.
Conclusion
The in vivo validation of novel DNA gyrase inhibitors is a critical step in the development of new antibacterial therapies. The data and methodologies presented in this guide demonstrate the utility of standardized animal models in comparing the efficacy of new compounds against existing treatments. While direct in vivo data for "this compound" is not publicly available, the comparative analysis of CUO246 provides a strong framework for understanding the potential of this class of inhibitors. Continued research and transparent data sharing will be essential in advancing the most promising candidates toward clinical application.
References
A Comparative Guide to DNA Gyrase Inhibitors: IC50 Values and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, represents a critical target for antibacterial drugs. The development of novel inhibitors targeting this enzyme is a key strategy in combating antibiotic resistance. This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) values of various DNA gyrase inhibitors, details the experimental protocols for their determination, and illustrates the underlying mechanism of action.
Comparative IC50 Values of DNA Gyrase Inhibitors
The potency of a DNA gyrase inhibitor is commonly quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. These values are crucial for the comparative assessment of different compounds and for guiding drug development efforts. The following tables summarize the IC50 values for a range of DNA gyrase inhibitors against different bacterial species.
Table 1: IC50 Values of Quinolone Antibiotics against Enterococcus faecalis DNA Gyrase [1]
| Quinolone | IC50 (μg/mL) |
| Sitafloxacin | 1.38 |
| Gatifloxacin | 5.60 |
| Tosufloxacin | 11.6 |
| Sparfloxacin | 25.7 |
| Ciprofloxacin | 27.8 |
| Levofloxacin | 28.1 |
Table 2: IC50 Values of Various Inhibitors against Escherichia coli DNA Gyrase
| Inhibitor | IC50 | Reference |
| Novobiocin | 26 nM | [2][3] |
| Ciprofloxacin | 120 nM | [4] |
| Compound 11b | 14 nM | [4] |
| Compound 7a | 130 nM | [4] |
| Digallic acid | 2 μM | [5] |
| Compound 154 | 3.1 ± 0.7 μM | [2][3] |
| Compound 40 | 47.6 ± 3.7 μM | [2][3] |
| NSC 103003 | 50 μM | [6] |
| NSC 130847 | 72 μM | [6] |
| NSC 20116 | 338 μM | [6] |
| NSC 7784 | 814 μM | [6] |
Table 3: IC50 Values of Gallate Derivatives against E. coli DNA Gyrase and Topoisomerase IV [5]
| Compound | Gyrase IC50 (μM) (Gel-based) | Topoisomerase IV IC50 (μM) (Gel-based) |
| Gallic acid | >500 | >500 |
| Digallic acid | 2 | 8 |
Table 4: IC50 Values of Novel Inhibitors against Mycobacterium tuberculosis DNA Gyrase ATPase Activity [7]
| Compound | IC50 (μM) |
| Compound 14 | 0.08 |
| Compound 8 | 0.26 |
| Compound 11 | 0.56 |
Experimental Protocols for IC50 Determination
The determination of IC50 values for DNA gyrase inhibitors typically involves in vitro assays that measure the supercoiling activity of the enzyme. Two common methods are the agarose gel-based assay and the fluorescence-based assay.
1. Agarose Gel-Based DNA Gyrase Supercoiling Assay
This method directly visualizes the topological state of DNA.[8]
-
Principle: DNA gyrase converts relaxed circular plasmid DNA into its supercoiled form in the presence of ATP. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis due to their different mobilities. Inhibitors of DNA gyrase will prevent this conversion, resulting in a higher proportion of relaxed DNA.
-
Reaction Mixture: A typical reaction contains purified DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and a buffer containing ATP and necessary cofactors (e.g., MgCl2, KCl, DTT, spermidine).
-
Procedure:
-
The inhibitor at various concentrations is added to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.
-
The reaction is stopped by the addition of a stop buffer, often containing SDS and a loading dye.
-
The samples are loaded onto an agarose gel and subjected to electrophoresis.
-
The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light.
-
The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified. The IC50 value is the concentration of the inhibitor at which the amount of supercoiled DNA is reduced by 50% compared to the control.[1]
-
2. Fluorescence-Based High-Throughput Screening Assay
This method offers a higher throughput for screening large numbers of compounds.[2][3]
-
Principle: This assay utilizes a supercoiling-dependent fluorescence quenching (SDFQ) mechanism. A fluorescent dye that preferentially binds to double-stranded DNA is used. The supercoiling of the plasmid DNA leads to a change in the fluorescence signal, which is inhibited in the presence of a DNA gyrase inhibitor.
-
Procedure:
-
The assay is typically performed in a microplate format.
-
The reaction mixture, similar to the gel-based assay, is prepared along with the fluorescent dye.
-
Test compounds at various concentrations are added to the wells.
-
The reaction is initiated by the addition of DNA gyrase.
-
The fluorescence is measured over time using a plate reader.
-
The IC50 value is calculated from the concentration-response curve of the inhibitor.
-
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. It functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing the break. This process is coupled with ATP hydrolysis, which is mediated by the GyrB subunits.
Fluoroquinolones, a major class of DNA gyrase inhibitors, trap the enzyme-DNA complex in a state where the DNA is cleaved. This leads to the accumulation of double-strand breaks, which are lethal to the bacterial cell. Other inhibitors may target the ATPase activity of the GyrB subunit, preventing the energy-dependent supercoiling reaction. The following diagram illustrates the general workflow for identifying and characterizing DNA gyrase inhibitors.
Caption: Workflow for DNA Gyrase Inhibitor Discovery.
References
- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Plan for DNA Gyrase Inhibitors
For researchers and scientists in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of DNA gyrase inhibitors, using "DNA Gyrase-IN-9" as a representative compound.
Crucial Note: The disposal procedures for any chemical are dictated by its specific Safety Data Sheet (SDS). The following information provides a general framework for the disposal of small molecule enzyme inhibitors. Always consult the specific SDS for "this compound" or any other chemical before handling and disposal.
General Handling and Storage
Before disposal, it's critical to handle and store the chemical appropriately to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and chemical splash goggles, when handling DNA gyrase inhibitors.[1]
-
Ventilation: Whenever possible, work with these compounds in a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2]
Step-by-Step Disposal Procedure
The proper disposal route for a chemical inhibitor like this compound depends on its specific properties and local regulations. The following is a general decision-making workflow for determining the correct disposal method.
-
Consult the Safety Data Sheet (SDS): The SDS is the most critical document for determining the appropriate disposal method. It will contain a section on "Disposal considerations" with specific instructions.
-
Identify the Waste Stream: Determine the type of waste you are dealing with. This can include:
-
Unused or expired pure compound.
-
Contaminated solutions (e.g., from experiments).
-
Contaminated labware (e.g., pipette tips, tubes, gloves).
-
-
Segregate the Waste: Never mix different types of chemical waste. Keep the waste from this compound separate from other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Label the Waste Container: Clearly label the hazardous waste container with the full chemical name ("this compound"), concentration, and any other required information according to your institution's and local regulations.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.
Disposal Considerations for Different Waste Types
The following table summarizes general disposal guidelines for waste generated during research involving a chemical inhibitor.
| Waste Type | Recommended Disposal Procedure |
| Pure Compound (Unused/Expired) | Should be disposed of as hazardous chemical waste. Do not discard in the regular trash or down the drain.[1] |
| Contaminated Solutions | Collect in a designated, properly labeled hazardous waste container. The specific type of container will depend on the solvent used (e.g., glass for organic solvents). Do not pour down the drain unless the SDS and local regulations explicitly permit it after neutralization or deactivation.[1] |
| Contaminated Labware (Solid Waste) | Items such as gloves, paper towels, and pipette tips that are contaminated with the inhibitor should be collected in a designated hazardous waste container for solids.[3] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[1] |
Experimental Protocols and Waste Generation
Experiments involving DNA gyrase inhibitors, such as enzyme activity assays or cell-based assays, will generate contaminated waste. For example, in a typical DNA gyrase supercoiling assay, the reaction mixtures will contain the inhibitor, buffer components, DNA substrate, and the enzyme.[4][5] All components of this assay, including the reaction tubes and gel electrophoresis waste (if used), should be considered contaminated and disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical inhibitor like this compound.
Caption: Disposal decision workflow for a chemical inhibitor.
References
- 1. forensicresources.org [forensicresources.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. topogen.com [topogen.com]
- 5. E. Coli DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Essential Safety and Operational Protocols for Handling DNA Gyrase-IN-9
Disclaimer: No specific Safety Data Sheet (SDS) for DNA Gyrase-IN-9 was found. The following guidance is based on general laboratory safety principles for handling potentially hazardous chemical compounds and information on similar substances. Researchers must conduct a thorough risk assessment before handling this substance.
Immediate Safety and Handling
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous substances is the consistent and correct use of Personal Protective Equipment (PPE).[1][2] The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | Fire-resistant recommended, especially when working with flammable solvents.[3] Must be worn to prevent contamination of personal clothing.[1] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling.[4] Double-gloving may be necessary depending on the assessed risk.[1][3] Change gloves immediately if contaminated.[1] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working in the laboratory.[4] |
| Chemical Splash Goggles | Required when there is a risk of splashes or handling liquids.[3][4] | |
| Face Shield | Recommended in addition to goggles when mixing or handling larger quantities, or when there is a significant splash risk.[3] | |
| Respiratory Protection | Respirator (e.g., N95 or higher) | Necessary when working with powders outside of a certified chemical fume hood or in poorly ventilated areas.[3] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures | | :--- | :--- | :--- | | Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5][6] | | Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[5] | | Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] | | Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7] |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is essential to minimize risks.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing (for solids): If this compound is a powder, conduct all weighing operations within a certified chemical fume hood or a powder containment hood to avoid inhalation of airborne particles.
-
Reconstitution/Dilution: If preparing solutions, perform these tasks within a chemical fume hood. Add the solvent to the powdered compound slowly to avoid splashing.
-
Use in Experiments: When using this compound in assays or other experimental procedures, maintain the use of all required PPE.
-
Post-Handling: After handling, decontaminate all work surfaces. Remove and dispose of gloves and any other contaminated disposable materials in the appropriate waste stream. Wash hands thoroughly with soap and water.[1]
Storage Plan
-
Location: Store this compound in a tightly sealed, clearly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][8]
-
Access: Restrict access to authorized personnel only.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Unused Product and Solutions: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Waste Collection: Follow your institution's specific procedures for hazardous waste collection and disposal. Ensure waste containers are properly labeled with the chemical name and associated hazards.
Visualizing the Safety Workflow
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. dna-diagnostic.com [dna-diagnostic.com]
- 6. neb.com [neb.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
